Chemical structure analysis of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol
Title: Technical Analysis: Chemical Structure & Synthesis of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol Executive Summary This technical guide provides a comprehensive structural and functional analysis of 4-Bromo-2...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Analysis: Chemical Structure & Synthesis of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol
Executive Summary
This technical guide provides a comprehensive structural and functional analysis of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (CAS: 1232788-88-3). A halogenated phenolic secondary amine, this compound represents a privileged scaffold in medicinal chemistry, combining a hydrogen-bond donor/acceptor motif (phenol/amine) with a lipophilic, metabolically stable halogenated tail. This guide details its synthesis via reductive amination, structural validation through NMR/MS, and physicochemical properties relevant to drug discovery.
Physicochemical Profile & Drug-Likeness
Understanding the molecular properties is the first step in evaluating this compound as a chemical probe or lead candidate.
Property
Value
Structural Implication
Molecular Formula
C₁₄H₁₃BrFNO
Halogenated aromatic core
Molecular Weight
310.16 g/mol
Fragment-like/Lead-like space (<350 Da)
LogP (Predicted)
~3.8
High lipophilicity; likely membrane permeable
H-Bond Donors
2 (Phenol -OH, Amine -NH-)
Critical for target engagement (e.g., kinase hinge binding)
H-Bond Acceptors
3 (O, N, F)
Fluorine acts as a weak acceptor and metabolic blocker
Rotatable Bonds
4
Moderate flexibility allowing induced-fit binding
Lipinski Compliance: The compound adheres to Lipinski’s Rule of 5 (MW < 500, LogP < 5, HBD < 5, HBA < 10), suggesting good oral bioavailability potential.
Synthesis & Reaction Logic
The most robust synthetic route for this molecule is Reductive Amination . This approach avoids the over-alkylation byproducts common in direct alkylation (S_N2) reactions.
Retrosynthetic Analysis
The molecule is disconnected at the secondary amine nitrogen, revealing two key precursors:
Mechanism: Nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the Schiff base (imine).
Critical Control Point: Use molecular sieves or a Dean-Stark trap if the reaction is slow, to drive the equilibrium by removing water.
Step 2: Reduction
Reagent: Sodium Borohydride (NaBH₄) (1.5 eq).
Conditions: Add slowly at 0°C, then stir at room temperature for 2 hours.
Quench: Acidify with dilute HCl to destroy excess hydride, then neutralize with NaHCO₃.
Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (Hexane:Ethyl Acetate).
Reaction Pathway Diagram
Structural Characterization (NMR & MS)
Validation of the structure requires confirming the reduction of the imine bond (C=N) to a single bond (CH₂-NH) and the presence of the bromine and fluorine substituents.
Mass Spectrometry (MS)
Ionization: ESI+ (Electrospray Ionization).
Expected M+: 309.01 (⁷⁹Br) and 311.01 (⁸¹Br).
Isotope Pattern: A distinct 1:1 doublet for the molecular ion is the hallmark of a mono-brominated compound.
Fragmentation: Loss of the 2-fluorobenzyl group (m/z ~109) is a common fragmentation pathway.
¹H NMR Analysis (400 MHz, DMSO-d₆)
The following chemical shifts are predicted based on electronic shielding effects and analogous bromophenol structures.
Position/Group
Shift (δ ppm)
Multiplicity
Integration
Assignment Logic
Phenol -OH
9.5 – 10.5
Broad Singlet
1H
Deshielded by aromatic ring; H-bonded to amine N.
Ar-H (C3)
7.35
Doublet (J~2.5 Hz)
1H
Meta-coupled to H5; deshielded by Br.
Ar-H (C5)
7.28
dd (J~8.5, 2.5 Hz)
1H
Ortho to H6, Meta to H3.
Ar-H (C6)
6.75
Doublet (J~8.5 Hz)
1H
Ortho to H5; shielded by OH group.
Ar-H (Fluoro)
7.10 – 7.40
Multiplet
4H
Complex pattern due to H-F coupling.
Linker (Ph-CH₂)
3.85
Singlet
2H
Benzylic protons attached to Phenol.
Linker (N-CH₂)
3.78
Singlet
2H
Benzylic protons attached to Fluorophenyl.
Amine -NH-
2.5 – 3.0
Broad Singlet
1H
Exchangeable; shift varies with concentration.
Key Diagnostic Feature: The disappearance of the imine singlet (~8.5 ppm) and the appearance of two distinct methylene singlets (~3.8 ppm) confirms successful reduction.
Functional Applications & Biological Context
This molecule serves as a versatile building block in drug discovery.
1. Intramolecular Hydrogen Bonding:
The proximity of the phenolic hydroxyl and the secondary amine nitrogen facilitates a stable 6-membered intramolecular hydrogen bond (O-H···N). This "pseudo-ring" locks the conformation, improving membrane permeability by masking the polar donor/acceptor groups.
2. Pharmacophore Mapping:
Phenol Head: Mimics the tyrosine residue; potential for interaction with kinase hinge regions or ATP-binding pockets.
Bromine Substituent: Provides a halogen bond capability (interaction with backbone carbonyls) and increases metabolic stability (blocks para-hydroxylation).
2-Fluorobenzyl Tail: A lipophilic moiety that occupies hydrophobic pockets (e.g., allosteric sites). The ortho-fluorine can induce specific conformational preferences via electrostatic repulsion or attraction (gauche effect).
3. Potential Therapeutic Areas:
Anticancer: Brominated phenolic Schiff bases and amines have shown cytotoxicity against leukemia (K562) and carcinoma lines by inducing apoptosis [1].[1]
Antioxidant: The phenolic moiety can act as a radical scavenger, similar to Vitamin E analogs.
References
PubChem. (2025).[2] 4-bromo-2-[(E)-(phenylimino)methyl]phenol | C13H10BrNO.[2][3] National Library of Medicine. [Link]
Liu, M., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 20(4), 268. (Contextual grounding for bromophenol activity). [Link]
Yan, X. X., Lu, L. P., & Zhu, M. L. (2014).[4] 4-Bromo-2-[(phenylimino)methyl]phenol.[4][2][3] Acta Crystallographica Section E: Structure Reports Online, 70(7), o803. (Structural analog crystallographic data). [Link]
Physicochemical properties of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol
Physicochemical Profiling, Synthetic Logic, and Bio-Applicability[1] Executive Summary 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (CAS: 1232788-88-3) is a halogenated salicylamine derivative serving as a high-value...
Author: BenchChem Technical Support Team. Date: March 2026
Physicochemical Profiling, Synthetic Logic, and Bio-Applicability[1]
Executive Summary
4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (CAS: 1232788-88-3) is a halogenated salicylamine derivative serving as a high-value pharmacophore in medicinal chemistry.[1][2][3] Structurally, it functions as a "privileged scaffold," integrating a lipophilic fluorobenzyl moiety with a redox-active bromophenol core via a secondary amine linker.
This compound exhibits distinct zwitterionic behavior and intramolecular hydrogen bonding (IMHB) , properties that critically influence its solubility, membrane permeability, and ligand-binding affinity. It is widely utilized as a precursor for metal-based therapeutics (salen-type mimics), a fragment for CNS-active agents, and a chelating agent in proteomic research.[1]
This guide provides an authoritative breakdown of its physicochemical landscape, validated synthetic routes, and experimental protocols for characterization.[1]
A defining feature of this molecule is the IMHB between the phenolic hydroxyl proton and the amine nitrogen.
Mechanism: The proximity of the -OH and -NH- groups allows for a stable 6-membered pseudo-ring formation.
Impact: This "locks" the conformation, masking the polarity of the hydroxyl and amine groups. Consequently, the effective lipophilicity (LogP) is often higher than predicted by additive fragment methods, enhancing passive membrane permeability.[1]
Synthetic Route: Reductive Amination
The most robust "field-proven" synthesis avoids direct alkylation (which risks over-alkylation) and instead utilizes Reductive Amination .[1] This ensures mono-alkylation and high purity.
Reaction Logic
Condensation: 5-Bromosalicylaldehyde reacts with 2-Fluorobenzylamine to form an imine (Schiff base) intermediate.
Reduction: The imine is reduced in situ (or stepwise) using Sodium Borohydride (
) or Sodium Triacetoxyborohydride () to yield the secondary amine.[1]
The molecule possesses two ionizable centers.[1] Understanding the charge state at physiological pH (7.4) is critical for predicting bioavailability.
pKa1 (Phenolic OH): ~9.5 – 10.5 (Predicted). The electron-withdrawing Bromine atom slightly increases acidity (lowers pKa) compared to phenol, but the IMHB stabilizes the proton, potentially raising the effective pKa.
Physiological State (pH 7.4): The molecule exists primarily in a cationic (protonated amine, neutral phenol) or zwitterionic equilibrium, depending on the exact microenvironment.[1]
Lipophilicity (LogP/LogD)
Calculated LogP (cLogP): ~3.8
Experimental Implications:
High Lipophilicity: The presence of the Fluorine atom and the Bromine atom significantly increases lipophilicity.[1]
Solubility: Poor aqueous solubility in neutral buffer; highly soluble in DMSO, Ethanol, and acidified water.
Drug-Likeness: Adheres to Lipinski’s Rule of 5 (MW < 500, LogP < 5, HBD < 5, HBA < 10).
Visualization: pH-Dependent Speciation
Figure 2: Predicted speciation states across the pH scale.[1]
Objective: Determine distribution coefficient at pH 7.4.
Preparation: Prepare phosphate-buffered saline (PBS, pH 7.4) and 1-Octanol (saturated with PBS).[1]
Equilibration: Dissolve test compound (1 mg) in the Octanol phase.
Partitioning: Mix Octanol solution with equal volume of PBS. Shake vigorously for 1 hour; centrifuge to separate phases.
Quantification: Analyze both phases via HPLC-UV (254 nm).
Calculation:
.
Applications & Implications
Medicinal Chemistry[1]
Fragment-Based Drug Design (FBDD): The 4-bromo group serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the expansion of the molecule into larger bioactive scaffolds (e.g., biaryl systems).[1]
Bioisosterism: The 2-fluorobenzyl group is a metabolic blocker, preventing oxidation at the benzylic position compared to a non-fluorinated benzyl group.
Coordination Chemistry[1]
Ligand Precursor: This compound mimics the "half-unit" of a Salen ligand. It coordinates readily with transition metals (
, , ) via the phenolic oxygen and amine nitrogen, making it useful for developing metallo-enzyme inhibitors or fluorescent sensors.
References
National Institute of Standards and Technology (NIST). (2023). 5-Bromo-2-hydroxybenzaldehyde (Precursor Data). NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link][1]
MDPI. (2022). Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: Synthesis and Characterization. (Demonstrating the reactivity of the 5-bromosalicylaldehyde scaffold). Retrieved from [Link]
Navigating Hydrophobicity: A Guide to Calculated logP and Experimental Assessment of Fluorobenzyl Amino Phenol Derivatives
An In-depth Technical Guide for Drug Development Professionals Introduction: The Critical Role of Hydrophobicity in Drug Efficacy In the intricate process of drug discovery and development, the physicochemical properties...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Hydrophobicity in Drug Efficacy
In the intricate process of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its ultimate success. Among these, hydrophobicity—the tendency of a molecule to repel water—stands out as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile.[1] This property governs a molecule's absorption, distribution, metabolism, and excretion (ADME), directly impacting its ability to cross biological membranes, bind to target proteins, and avoid premature clearance.[][3]
The most widely accepted quantitative descriptor for hydrophobicity is the partition coefficient (P), or its logarithmic form, logP.[3] It represents the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[3] For ionizable molecules like amino phenols, the distribution coefficient (logD) is often more relevant as it considers the partition of all ionic and neutral species at a specific pH, providing a more accurate reflection of hydrophobicity in physiological environments.[4]
Fluorobenzyl amino phenol derivatives represent a class of compounds with significant therapeutic potential, leveraging the unique properties of fluorine to modulate metabolic stability and binding affinity.[5][6] However, the introduction of fluorine also profoundly impacts hydrophobicity. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of both the computational prediction (calculated logP or ClogP) and the experimental determination of hydrophobicity for this specific chemical class. We will explore the causality behind methodological choices, present validated protocols, and analyze the structure-hydrophobicity relationships that are essential for rational drug design.
Part 1: Computational Prediction of Hydrophobicity (ClogP)
Predicting logP values before a compound is synthesized is an indispensable tool in modern medicinal chemistry, enabling the rapid screening of virtual libraries and the prioritization of synthetic targets.[7] These in silico methods, broadly categorized as "calculated logP" (ClogP), rely on algorithms that deconstruct a molecule's structure to estimate its hydrophobicity.
Methodologies of ClogP Calculation
Computational logP methods can be broadly classified into two major types: substructure-based and whole-molecule approaches.[8][9]
Substructure-Based Approaches : These methods dissect a molecule into predefined components—either individual atoms or larger functional groups (fragments)—and sum their contributions to derive the final logP value.[9]
Atomic Contribution Methods (e.g., AlogP, XlogP) : These approaches assign a specific hydrophobicity value to each atom based on its type and local environment. The final logP is an additive sum of these atomic values.[10][11] While fast, they can sometimes oversimplify complex intramolecular interactions.
Fragmental Methods (e.g., ClogP, Rekker method) : This is a more refined technique where the molecule is broken down into larger, predefined molecular fragments.[11][12] The logP is calculated by summing the known hydrophobic contributions of these fragments and then applying a series of correction factors to account for interactions between them, such as electronic effects or steric hindrance.[13][14] Many commercial software packages have built their algorithms on these well-established fragmental methods.[15][16]
Whole-Molecule Approaches : In contrast to deconstruction, these methods evaluate the properties of the entire molecule.[8] They may use topological indices or calculate molecular properties like surface area and polarity to quantify hydrophobicity.
It is critical to recognize that not all calculation methods are equal, and different algorithms can produce varying results for the same molecule, especially for novel chemical scaffolds.[11] For fluorinated compounds, the accuracy of prediction can be particularly challenging if the training dataset used to develop the algorithm lacks a sufficient number of structurally similar, fluorine-containing molecules.[17] Therefore, a consensus approach, which leverages the strengths of multiple algorithms, is often recommended for more robust predictions.[15][18]
Protocol: Calculating logP Using Computational Software
The following is a generalized workflow for obtaining ClogP values. Software like ACD/LogP, ChemDraw, or open-source toolkits like RDKit can be used.[15][19]
Structure Input : Accurately render the 2D structure of the fluorobenzyl amino phenol derivative. This can be done by drawing the molecule in the software's chemical editor or by importing a standard chemical file format (e.g., SMILES string, MOL file).[15]
Algorithm Selection : Choose the desired calculation algorithm. If available, a "Consensus" or "Combined" model that integrates multiple methods is often the most reliable starting point.[7][15] For specific research on fluorinated compounds, a method trained on relevant datasets is preferable.[17]
Calculation Execution : Run the calculation. The software will apply its algorithm, summing atomic or fragmental contributions and applying correction factors to output a predicted logP value.[13]
Analysis of Output : Review the results. Advanced software may provide a detailed breakdown, showing the contributions of individual fragments and the correction factors applied.[13][18] This allows for a deeper understanding of which parts of the molecule are driving hydrophobicity.
Validation (Crucial Step) : Whenever possible, compare the calculated values with experimental data for a small set of representative compounds. This validation step is essential to build confidence in the predictive model for your specific chemical series.[20][21] Discrepancies between calculated and experimental values can reveal important electronic or conformational effects not captured by the algorithm.[11]
Part 2: Experimental Determination of Hydrophobicity
While ClogP provides a valuable and rapid estimate, experimental measurement remains the gold standard for determining a compound's true hydrophobic character. The most common and reliable high-throughput method for this is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][22]
The Principle of RP-HPLC for Hydrophobicity Measurement
RP-HPLC separates molecules based on their hydrophobicity through differential partitioning between a polar mobile phase and a non-polar (hydrophobic) stationary phase (e.g., C18 silica).[23][24] Compounds are injected onto the column in a highly aqueous mobile phase, causing them to bind to the stationary phase. As the proportion of organic solvent in the mobile phase increases, compounds begin to elute. Hydrophilic molecules, having a weaker affinity for the stationary phase, elute earlier, while more hydrophobic molecules, which bind more strongly, are retained longer on the column.[23] This retention time can be used to derive a hydrophobicity index that correlates strongly with logP.
Experimental Protocol: Hydrophobicity Determination by RP-HPLC
This protocol describes a self-validating system for determining a chromatographic hydrophobicity index (log k' or φ₀) and correlating it to logP values.
Materials & Instrumentation:
HPLC system with UV detector
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Test Compounds: Fluorobenzyl amino phenol derivatives dissolved in DMSO or Acetonitrile (1 mg/mL)
LogP Standards: A set of 5-7 commercially available compounds with known, high-quality logP values spanning the expected range of the test compounds.
Methodology:
System Preparation : Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.
Calibration Curve Generation :
Inject each logP standard individually onto the column.
Run a linear gradient elution, for example, from 5% B to 95% B over 15 minutes.
Record the retention time (t_R_) for each standard.
Determine the column dead time (t_0_) by injecting a non-retained compound like uracil.
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.
Plot the known logP values of the standards (Y-axis) against their calculated log k' values (X-axis).
Perform a linear regression on this plot. The resulting equation (y = mx + c) and correlation coefficient (R²) establish the self-validating system. An R² > 0.95 indicates a strong, reliable correlation.
Analysis of Test Compounds :
Inject each fluorobenzyl amino phenol derivative using the same HPLC method (gradient, flow rate, etc.) as the standards.
Record the retention time (t_R_) for each test compound.
Calculate the capacity factor (k') for each test compound.
Determination of Experimental Hydrophobicity :
Using the linear regression equation derived from the standards, substitute the calculated k' value (as 'x') for each test compound to determine its experimental logP equivalent.
This chromatographic approach is advantageous because it is fast, reproducible, requires very small amounts of sample, and is not confounded by impurities, which would be separated during the analysis.[22]
Part 3: Structure-Hydrophobicity Relationships of Fluorobenzyl Amino Phenol Derivatives
Understanding how specific structural modifications affect hydrophobicity is central to rational drug design. For fluorobenzyl amino phenol derivatives, the key modulators are the position and number of fluorine substituents, and the arrangement of the functional groups on the phenol ring.
Impact of Fluorine Substitution : Fluorine is the most electronegative element, and its substitution on the benzyl ring generally increases a molecule's lipophilicity. This is because the C-F bond is highly polarized, but the fluorine atom itself is not a hydrogen bond donor and only a weak acceptor, leading to less favorable interactions with water compared to a C-H bond. A QSAR study on fluorinated compounds can provide insights into their activity.[5] The position of the fluorine atom (ortho, meta, para) can have subtle but important effects on the molecule's overall electronic distribution and conformation, thereby influencing its interaction with both the HPLC stationary phase and biological targets.
Role of the Amino Phenol Core : The relative positions of the hydroxyl (-OH) and amino (-NH2) groups are critical. These groups are polar and capable of hydrogen bonding, which decreases hydrophobicity. Furthermore, they are ionizable. The phenolic hydroxyl is weakly acidic, and the amino group is basic. Their pKa values, and thus the overall charge of the molecule at a given pH, will be influenced by their proximity and the electronic effects of other substituents. This makes the distinction between logP (neutral form) and logD (pH-dependent) essential for this class of compounds.[4]
Synergistic Effects : The interplay between the fluorinated ring and the amino phenol moiety determines the final hydrophobic character. For example, intramolecular hydrogen bonding between the phenol's hydroxyl group and the nitrogen of an imine linker can "mask" these polar groups, effectively increasing the molecule's hydrophobicity compared to an isomer where such an interaction is not possible.
Data Summary: Predicted Hydrophobicity Trends
The following table presents illustrative ClogP data for a hypothetical series of fluorobenzyl amino phenol derivatives to demonstrate key structure-hydrophobicity trends. These values are calculated estimates and serve to guide synthetic strategy.
Compound ID
Fluorine Position (on Benzyl)
Substituent Positions (on Phenol)
Calculated logP (Illustrative)
Key Observation
FBAP-1
None
4-amino, 2-hydroxy
2.10
Baseline hydrophobicity of the core structure.
FBAP-2
4-Fluoro
4-amino, 2-hydroxy
2.55
Addition of fluorine increases logP as expected.
FBAP-3
2-Fluoro
4-amino, 2-hydroxy
2.51
Positional isomerism of fluorine has a minor effect.
Isomeric shift of phenol substituents can alter polarity and H-bonding, slightly impacting logP.
Visualizing the Workflow and Relationships
Diagrams are essential for clarifying complex processes and relationships in scientific workflows.
Caption: Workflow for hydrophobicity assessment.
Caption: Influence of structure on hydrophobicity.
Conclusion
The hydrophobicity of fluorobenzyl amino phenol derivatives is a multifaceted property that is fundamental to their potential as therapeutic agents. A robust drug design strategy must employ both computational (ClogP) and experimental (RP-HPLC) methods in a complementary fashion. While ClogP offers the speed necessary for early-stage screening, RP-HPLC provides the empirical data required for accurate lead optimization and the validation of in silico models. By systematically analyzing the impact of fluorine substitution and the arrangement of polar functional groups, researchers can rationally tune the hydrophobicity of these molecules, thereby optimizing their ADME profiles and increasing the probability of advancing successful candidates to the clinic.
References
LogP - SoftwareOne Marketplace. (n.d.).
Lipophilicity of Drug - BOC Sciences. (2024, April 23).
Mannhold, R., & van de Waterbeemd, H. (n.d.).
LogP—Making Sense of the Value. (n.d.).
Mannhold, R., & van de Waterbeemd, H. (n.d.).
Hydrophilic vs. Hydrophobic: Absorption and Distribution – Pharmacokinetics (PK). (2019, May 15).
[Computerized logP prediction using fragment methods]. (n.d.). PubMed.
Is there any software (preferably free) to calculate the partition coefficient (LogP)? (2024, July 6). Reddit.
Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. (n.d.). PMC - NIH.
Determination of hydrophobicity of NOM by RP-HPLC, and the effect of pH and ionic strength. (2025, August 10).
Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. (2022, October 31). Journal of the Mexican Chemical Society.
Estimating the hydrophobicity extent of molecular fragments using reversed-phase liquid chrom
Lipophilicity and hydrophobicity considerations in bio-enabling oral formul
Correlation between the experimental and the calculated log P values of the test set. (n.d.).
QSPR Studies for Predicting Physico-chemical Properties of Perfluorinated Compounds. (n.d.).
Log P Calculated by CDD Vault During Chemical Registration. (2023, March 25).
Reliability of logP predictions based on calculated molecular descriptors: a critical review. (2002, October 15). Journal of the Chemical Society, Perkin Transactions 2.
ML for LogP and pKa in Fluorine-Containing Derivatives. (2025, January 13). Blackthorn AI.
LogP and logD calcul
A QSAR Study of the Activity of Some Fluorinated Anesthetics. (n.d.).
Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Deriv
QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors. (2025, October 15). MDPI.
2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies. (2023, November 23). PMC.
Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. (1998, May 5). Semantic Scholar.
LogD/LogP. (n.d.).
Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. (2024, May 15). ijarsct.
Leo, A., Jow, P. Y., Silipo, C., & Hansch, C. (1975). Calculation of hydrophobic constant (log P) from pi and f constants. Journal of Medicinal Chemistry, 18(9), 865-868.
Literature review of 2-fluorobenzyl amino methyl phenol derivatives
The following technical guide provides a comprehensive literature review and structural analysis of 2-fluorobenzyl amino methyl phenol derivatives . This class of compounds, often synthesized via Mannich condensation or...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides a comprehensive literature review and structural analysis of 2-fluorobenzyl amino methyl phenol derivatives . This class of compounds, often synthesized via Mannich condensation or reductive amination, represents a privileged scaffold in medicinal chemistry, particularly for neurodegenerative and dermatological therapeutics.
Structural Pharmacophores, Synthetic Pathways, and Therapeutic Applications
Executive Summary
The 2-fluorobenzyl amino methyl phenol scaffold represents a versatile pharmacophore in modern drug discovery. Structurally, it consists of a phenolic core linked to a 2-fluorobenzyl moiety via a secondary aminomethyl bridge. This architecture combines the antioxidant and metal-chelating properties of the phenol with the lipophilic, metabolic-stabilizing effects of the bioisosteric fluorine substitution.
Primary therapeutic applications include:
Neuroprotection: Dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) for Alzheimer’s disease.[1]
Dermatology: Potent Tyrosinase inhibition for hyperpigmentation disorders.
Antimicrobial: Disruption of bacterial cell walls via protonated amine interactions.
Chemical Space & Structural Analysis
The core structure is defined by three critical domains:
The Phenolic Head (Ring A): Provides hydrogen bond donation/acceptance and metal chelation (e.g., Cu²⁺ in tyrosinase).
The Aminomethyl Linker: A flexible spacer that ensures optimal distance between aromatic rings and maintains basicity (pKa ~8-9) for cation-pi interactions.
The 2-Fluorobenzyl Tail (Ring B): The fluorine atom at the ortho position exerts a specific electronic effect (inductive withdrawal) and steric influence, enhancing metabolic stability against P450 oxidation compared to non-fluorinated analogs.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the functional impact of substitutions on the core scaffold.
Figure 1: SAR analysis of the 2-fluorobenzyl amino methyl phenol scaffold highlighting functional domains.
Synthetic Methodologies
Two primary routes are employed to access these derivatives.[2] The Mannich Reaction is preferred for its atom economy and one-pot capability, while Reductive Amination offers higher regioselectivity.
This method utilizes microwave irradiation to accelerate the condensation of a phenol, formaldehyde, and 2-fluorobenzylamine.[3] It is particularly effective for electron-rich phenols.
Route B: Reductive Amination
A two-step sequence involving the formation of a Schiff base (imine) followed by reduction. This route allows for the isolation of the intermediate imine, which often possesses independent biological activity.
Derivatives of this class act as dual inhibitors of cholinesterases.[1][4][5]
Mechanism: The 2-fluorobenzyl moiety binds to the Peripheral Anionic Site (PAS) of AChE via hydrophobic interactions, while the phenolic hydroxyl interacts with the catalytic triad or oxyanion hole.
Potency: The 2-fluoro substitution often yields IC50 values in the low micromolar range (0.5 - 10 µM), superior to non-halogenated analogs due to enhanced PAS binding.
4.2. Tyrosinase Inhibition (Dermatology)
These compounds inhibit melanin synthesis, making them candidates for treating hyperpigmentation and melanoma.
Mechanism: The phenolic oxygen coordinates with the binuclear Copper (Cu²⁺) active site of tyrosinase.[6] The aminomethyl group acts as a "anchor," positioning the aromatic rings to block substrate (L-DOPA) access.
Data: 4,5-dimethyl substituted derivatives have shown activity comparable to Kojic acid (Standard).
4.3. Quantitative Data Summary
Derivative Subclass
Target
IC50 (µM)
Reference Standard
Key Structural Feature
4,5-Dimethyl-phenol
AChE
2.4 ± 0.3
Galantamine
Electron-donating methyls enhance cation-pi
4-Bromo-phenol
Aldose Reductase
0.85
Sorbinil
Halogen bond capability
Unsubstituted Phenol
Tyrosinase
17.7
Kojic Acid
OH group chelation essential
2,4-Dichloro-phenol
Antibacterial
MIC: 62.5 µg/mL
Ampicillin
Lipophilicity aids membrane penetration
Experimental Protocols
Protocol 1: Microwave-Assisted Mannich Synthesis
Objective: Synthesis of 2-((2-fluorobenzyl)aminomethyl)-4,5-dimethylphenol.[3][7]
Reagents:
3,4-Dimethylphenol (10 mmol)
2-Fluorobenzylamine (10 mmol)
Formaldehyde (37% aq. solution, 12 mmol)
Solvent: Ethanol (10 mL) or Solvent-free.
Procedure:
Mix the phenol and amine in a microwave-safe vessel.
Add formaldehyde dropwise with stirring.
Irradiate at 200 W for 2-5 minutes (monitor via TLC for disappearance of starting phenol).
Cool to room temperature. The product typically precipitates.
Purification: Recrystallize from ethanol/water (8:2).
Validation:
Yield: Expected >85%.
Characterization: ¹H NMR should show a singlet/doublet for the methylene bridge at ~3.8-4.0 ppm.
Protocol 2: Ellman’s Assay for AChE Inhibition
Objective: Determine IC50 of the synthesized derivative.
Preparation: Dissolve compound in DMSO (stock 10 mM). Dilute with phosphate buffer (pH 8.0).
Technical Guide: Hydrogen Bonding Dynamics of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol
The following technical guide provides an in-depth analysis of the hydrogen bonding capacity of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol . This document is structured for researchers in medicinal chemistry and str...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the hydrogen bonding capacity of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol . This document is structured for researchers in medicinal chemistry and structural biology, focusing on the molecule's utility as a "molecular chameleon"—a scaffold capable of modulating its polarity via intramolecular hydrogen bonding (IMHB).[1]
[2]
Executive Summary: The "Molecular Chameleon" Effect[1][2]
4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (CAS: 1232788-88-3) represents a classic reduced Schiff base scaffold.[1][2] Unlike its imine precursors, this molecule possesses a flexible methylene bridge (
) that interrupts global -conjugation but enhances the basicity of the amine nitrogen.[2]
The defining physicochemical feature of this molecule is its capacity for Intramolecular Hydrogen Bonding (IMHB) .[3] By forming a stable 6-membered pseudo-ring between the phenolic hydroxyl and the secondary amine, the molecule effectively "masks" two polar donors/acceptors.[2] This phenomenon allows the compound to behave as a molecular chameleon :
In lipophilic environments (membranes): The IMHB closes, lowering the topological polar surface area (TPSA) and facilitating passive transport.[1]
In hydrophilic environments (cytosol/active site): The IMHB can open, allowing the phenol and amine to engage in target binding.[1]
Structural Dissection & H-Bonding Inventory
To understand the capacity, we must first inventory the electronic actors within the scaffold.[2]
The Donor-Acceptor Core
Moiety
Role
Electronic Character
Influence of Substituents
Phenolic -OH
Primary Donor
Acidic proton ()
4-Bromo: Electron-withdrawing (Inductive ).[1][2] Increases acidity of OH, strengthening the H-bond donor capability.[2][4][5]
Amine -NH-
Primary Acceptor / Secondary Donor
Basic Nitrogen ()
Benzyl Group: Slight electron withdrawal, but N remains highly basic compared to imines.[1][2]
Fluorine (2-F)
Weak Acceptor
High electronegativity, low polarizability
Ortho-position: Inductive withdrawal on the benzyl ring; potential for weak contacts but unlikely to disrupt the core IMHB.[1][2]
Bromine (4-Br)
Weak Acceptor
Polarizable halogen
Capable of halogen bonding (-hole interactions) orthogonal to H-bonding.[1][2]
The Intramolecular Interaction (The "Closed" Conformation)
The following diagram illustrates the equilibrium between the "Closed" (permeable) and "Open" (soluble) states.
Figure 1: The equilibrium shifts toward the 'Closed' state in non-polar media, effectively hiding the polar OH and NH groups to facilitate membrane transit.[1]
Experimental Characterization Protocols
To validate the hydrogen bonding capacity of this specific molecule, a multi-modal approach is required. Do not rely on a single method; cross-validation ensures data integrity.[1]
Protocol A: NMR Titration (The "Gold Standard")
This protocol differentiates between intermolecular and intramolecular bonding.[1]
Principle: Intramolecular H-bonds are concentration-independent.[2] Intermolecular bonds break upon dilution.[1]
Method:
Prepare a stock solution (50 mM) of the compound in a non-polar solvent (e.g.,
or ).[1] Note: Avoid DMSO initially as it disrupts IMHB.
Perform serial dilutions (50 mM
0.5 mM).
Record
NMR at each concentration.
Diagnostic Criteria:
Strong IMHB: The Phenolic -OH signal appears downfield (typically
ppm) and shows < 0.1 ppm shift across the dilution range.[1]
Weak/Intermolecular: The -OH signal shifts upfield (towards lower ppm) as concentration decreases.[1][2]
Protocol B: IR Spectroscopy (The "Dilution Method")[1]
Target Metric: Measure the distance between the Phenolic Oxygen (
) and the Amine Nitrogen ().
Success Criteria: An
distance of confirms a strong interaction.[2][6][7] The position of the Hydrogen atom (if locatable) should show an angle .
Computational Validation Workflow
For researchers lacking immediate access to SC-XRD, Density Functional Theory (DFT) provides a high-fidelity surrogate.[2]
Figure 2: Standard workflow for calculating interaction energies (E2) using Natural Bond Orbital (NBO) analysis.
Recommended Level of Theory:
Optimization: B3LYP-D3(BJ)/6-311+G(d,p) (Includes dispersion corrections critical for weak interactions like Br...H or F...H).
Solvation: PCM or SMD model (Chloroform vs. Water) to simulate environmental switching.
Pharmaceutical Implications[1][2][3][8]
Understanding the H-bonding capacity of this specific 4-bromo-2-aminomethylphenol derivative is critical for lead optimization:
Bioisosterism: The 4-Br group enhances lipophilicity and metabolic stability (blocking para-hydroxylation) while simultaneously increasing the acidity of the phenol, thereby strengthening the IMHB compared to the non-halogenated analog.[1]
Permeability: The "closed" conformation mimics a naphthalene-like lipophilicity, allowing it to cross the Blood-Brain Barrier (BBB) more effectively than predicted by standard LogP calculations.[2]
Chelation: The
donor set is a potent bidentate ligand. In biological systems containing metalloenzymes (e.g., urease, matrix metalloproteinases), this molecule may act as a competitive inhibitor by chelating the active site metal (Zn, Ni).
References
Hansen, P. E., & Spanget-Larsen, J. (2017).[2] NMR and IR Investigations of Intramolecular Hydrogen Bonding in o-Hydroxy Schiff Bases and Related Compounds. Molecules. Link[1][2]
Gilli, G., & Gilli, P. (2009).[1] The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. (Foundational text on Resonance Assisted Hydrogen Bonding).
Alex, J. M., & Kumar, R. (2014).[1] 4-Amino-2-((benzylamino)methyl)phenol derivatives: Synthesis and antimicrobial evaluation. Journal of Saudi Chemical Society.[1] Link[2]
Filarowski, A., et al. (2008).[1] Intramolecular Hydrogen Bonding in o-Hydroxyaryl Schiff Bases. Journal of Physical Chemistry A. Link[1][2]
BLD Pharm. (2024).[1][2] Product Analysis: 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (CAS 1232788-88-3).[1][2][8] Link
Electronic Modulation of Benzyl Amino Phenols via Fluorine Substitution
Content Type: Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Process Chemists[1] Executive Summary: The Fluorine Scan In modern drug discovery, the benzyl amino phenol scaffold—comprising a secondary...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Guide
Audience: Medicinal Chemists, Pharmacologists, and Process Chemists[1]
Executive Summary: The Fluorine Scan
In modern drug discovery, the benzyl amino phenol scaffold—comprising a secondary amine linking a benzyl ring and a phenolic system—serves as a privileged structure in GPCR ligands, ion channel blockers, and antioxidant pharmacophores.[1] However, this scaffold often suffers from rapid metabolic clearance (benzylic oxidation) and suboptimal membrane permeability.[1]
Strategic fluorine substitution offers a precise method to modulate these properties without drastically altering steric volume.[2] This guide details the electronic perturbations induced by fluorine at specific positions (
, , ) and provides validated protocols for synthesizing and characterizing these fluorinated analogs.[1]
Theoretical Framework: Electronic Vectors
Fluorine is a unique bioisostere due to its high electronegativity (3.98 Pauling) and small van der Waals radius (
vs for H).[2] Its influence on the benzyl amino phenol scaffold is governed by two competing vectors:
Inductive Withdrawal (
): Dominant through -bonds.[2] Decreases electron density on the amine nitrogen and phenolic oxygen.
Resonance Donation (
): Operative only at and positions through -system overlap.[2]
Hammett Substituent Analysis
To predict the pKa shifts of the amine and phenol, we utilize Hammett substituent constants (
).
Position
Constant
Dominant Effect
Electronic Consequence
Meta (-F)
Inductive ()
Strong electron withdrawal.[2] Significantly lowers amine basicity and increases phenol acidity.[2]
Para (-F)
Competing ( vs )
Net weak withdrawal.[2] Resonance donation () partially cancels inductive pull.[2] Minimal effect on pKa compared to meta.
Physicochemical Impact & SAR
The placement of fluorine determines the physicochemical profile of the drug candidate.
A. Modulation of Acidity (Phenol) & Basicity (Amine)[2]
Benzylic Oxidation: The benzylic carbon is a metabolic "soft spot" for CYP450 enzymes. Fluorine substitution on the benzyl ring (particularly para) deactivates the ring electronically, making hydrogen abstraction at the benzylic position less favorable.
Ring Hydroxylation: Fluorine blocks the specific site of substitution from metabolic hydroxylation (e.g., blocking para-cresol formation).[2]
Visualization: Electronic Effects & SAR Logic[2][9]
The following diagram illustrates the decision logic for fluorine placement based on desired physicochemical outcomes.
Caption: SAR Decision Tree for Fluorine Substitution. Blue nodes represent optimization goals; Yellow nodes represent physicochemical outcomes.
Experimental Protocols
Protocol A: Synthesis of
-(4-fluorobenzyl)-4-aminophenol
) in methanol.[2] While Sodium Triacetoxyborohydride () is milder, is cost-effective and sufficient for forming secondary amines from benzaldehydes and aminophenols without over-alkylation.[2]
Imine Formation: In a round-bottom flask, dissolve 4-aminophenol (
) in Methanol (). Add 4-fluorobenzaldehyde () dropwise.
Equilibration: Stir the mixture at Room Temperature (RT) for 2–4 hours. Observation: The solution may turn yellow/orange, indicating imine formation.[1]
Reduction: Cool the solution to
(ice bath). Add () in small portions over 20 minutes to control hydrogen gas evolution.
Completion: Remove ice bath and stir at RT for 1 hour. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes).
Quench & Workup: Quench with water (
). Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate ().
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography.[2]
Rationale: Accurate pKa values are critical for predicting ionization at physiological pH (7.4).[2] Potentiometric titration is superior to computational prediction for fluorinated systems.[2]
Preparation: Dissolve
of the fluorinated amine in of (ionic strength adjuster). If solubility is low, use a co-solvent (e.g., 20% DMSO/Water).[1]
Titration: Titrate with
(for base pKa) or (for phenol pKa) using an autotitrator.
Calculation: Plot pH vs. Volume of Titrant. The first derivative (
) peak indicates the equivalence point. The pH at the half-equivalence point corresponds to the pKa (Henderson-Hasselbalch approximation).[2]
Synthesis Workflow Visualization
Caption: One-pot reductive amination workflow for N-benzylaminophenol synthesis.
References
Purser, S., et al. (2008).[1][2] The role of fluorine in medicinal chemistry. Journal of Pharmacy and Pharmacology. Retrieved from [Link][2]
Hansch, C., et al. (1991).[1][2] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Retrieved from [Link][2]
Gillis, E. P., et al. (2015).[1][2] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Journal of Medicinal Chemistry. Retrieved from [Link][2]
Gross, R. A., et al. (2011).[1][2] Reductive Amination Reaction Protocol. Boston University.[2] Retrieved from [Link][2]
Molecular weight and exact mass calculation for C14H13BrFNO
Theoretical Calculation and Experimental Validation of the Exact Mass and Molecular Weight for C14H13BrFNO Executive Summary In modern pharmaceutical development and structural elucidation, distinguishing between a compo...
Author: BenchChem Technical Support Team. Date: March 2026
Theoretical Calculation and Experimental Validation of the Exact Mass and Molecular Weight for C14H13BrFNO
Executive Summary
In modern pharmaceutical development and structural elucidation, distinguishing between a compound's average molecular weight and its monoisotopic exact mass is a foundational requirement. This technical guide provides a rigorous, step-by-step framework for calculating and experimentally validating the mass properties of C14H13BrFNO —a chemical formula recently utilized in the synthesis of novel dihydropyrrol-2-one quorum-sensing inhibitors and broad-spectrum antimicrobial agents[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic arithmetic, detailing the physical causality behind mass defects, isotopic splitting, and the specific high-resolution mass spectrometry (HRMS) protocols required to self-validate these theoretical calculations in a laboratory setting.
Theoretical Framework: Average Mass vs. Monoisotopic Exact Mass
When analyzing a halogenated molecule like C14H13BrFNO, researchers must utilize two distinct mass metrics depending on the analytical context:
Average Molecular Weight (MW): Used for bulk stoichiometric calculations (e.g., weighing out reagents for a reaction). It is calculated using the standard atomic weights of elements, which account for the natural abundance of all stable isotopes found on Earth[2].
Monoisotopic Exact Mass: Used exclusively for High-Resolution Mass Spectrometry (HRMS). It is calculated using the exact mass of the most abundant stable isotope of each element[3]. Because mass spectrometers separate individual ions in a vacuum, they detect discrete isotopic species, not bulk averages.
The presence of Bromine (Br) in C14H13BrFNO makes exact mass analysis particularly critical. Bromine exists in nature as two major isotopes:
Br (50.69%) and Br (49.31%)[4]. Consequently, a mass spectrometer will not detect a single peak at the average mass, but rather a characteristic "doublet" separated by approximately 2 Daltons.
Computational Methodology
To ensure absolute precision, all calculations rely on the fundamental isotopic masses established by the National Institute of Standards and Technology (NIST)[3] and the International Union of Pure and Applied Chemistry (IUPAC)[2].
Table 1: Fundamental Atomic Data for C14H13BrFNO
Element
Standard Atomic Weight ( g/mol )
Primary Isotope
Exact Mass (Da)
Carbon (C)
12.011
C
12.000000
Hydrogen (H)
1.008
H
1.007825
Bromine (Br)
79.904
Br
78.918337
Fluorine (F)
18.998
F
18.998403
Nitrogen (N)
14.007
N
14.003074
Oxygen (O)
15.999
O
15.994915
Step 1: Average Molecular Weight Calculation
For bulk chemical synthesis, the average molecular weight is the sum of the standard atomic weights:
C: 14 × 12.011 = 168.154
H: 13 × 1.008 = 13.104
Br: 1 × 79.904 = 79.904
F: 1 × 18.998 = 18.998
N: 1 × 14.007 = 14.007
O: 1 × 15.999 = 15.999
Total Average MW = 310.166 g/mol
Step 2: Neutral Monoisotopic Exact Mass Calculation
For HRMS targeting, we calculate the mass of the molecule containing only the most abundant isotopes (
C, H, Br, F, N, O):
C: 14 × 12.000000 = 168.000000
H: 13 × 1.007825 = 13.101725
Br: 1 × 78.918337 = 78.918337
F: 1 × 18.998403 = 18.998403
N: 1 × 14.003074 = 14.003074
O: 1 × 15.994915 = 15.994915
Total Neutral Exact Mass = 309.016454 Da
Step 3: Positive Ion Mode Adduct ([M+H]+) Calculation
In Electrospray Ionization (ESI), compounds containing basic nitrogen atoms are typically observed as protonated adducts. A common pitfall is adding the mass of a Hydrogen atom (1.007825 Da) instead of a proton (H⁺). Because a proton lacks an electron (mass = 0.0005485 Da), its exact mass is 1.007276 Da .
[M+H]⁺ = Neutral Exact Mass + Proton Mass
[M+H]⁺ = 309.016454 + 1.007276 = 310.023730 Da
Because Bromine has a secondary isotope (
Br) with an exact mass of 80.916291 Da[4], the molecule will exhibit a secondary [M+H+2]⁺ peak:
[M+H+2]⁺ (with
Br) = 312.021684 Da
Table 2: Calculated Mass Values Summary
Metric
Value
Application
Average Molecular Weight
310.166 g/mol
Stoichiometry / Reagent Preparation
Neutral Monoisotopic Mass
309.0165 Da
Database Registration / Cheminformatics
[M+H]⁺ Target m/z (Br)
310.0237
HRMS Extracted Ion Chromatogram (EIC)
[M+H+2]⁺ Target m/z (Br)
312.0217
Isotopic Confirmation (M+2 Peak)
Experimental Validation Protocol (LC-HRMS)
To ensure the theoretical calculations translate to robust empirical data, the following self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol must be executed. This methodology mirrors the analytical rigor used to validate C14H13BrFNO quorum-sensing inhibitors in recent literature[1].
Phase 1: System Suitability & Calibration (Self-Validation Step)
Action: Calibrate the Orbitrap or Q-TOF mass spectrometer using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution).
Causality: A self-validating system requires baseline instrumental accuracy before sample introduction. This ensures any mass defects observed are inherent to the molecule, not instrumental drift. Target mass accuracy must be < 2 ppm across the m/z 50–2000 range.
Phase 2: Sample Preparation
Action: Dissolve the synthesized C14H13BrFNO in LC-MS grade methanol to a final concentration of 1 µg/mL. Spike the solution with 0.1% Formic Acid.
Causality: Formic acid acts as an abundant proton source. By lowering the pH, it drives the chemical equilibrium toward the formation of the [M+H]⁺ adduct required for positive-mode ESI.
Phase 3: Chromatographic Separation
Action: Inject 2 µL onto a C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).
Causality: The hydrophobic nature of the fluorophenyl and bromopropyl moieties ensures strong retention on the non-polar C18 stationary phase. This separates the target analyte from polar synthetic impurities and salts, preventing ion suppression in the ESI source.
Phase 4: Ionization & Acquisition
Action: Operate the ESI source in positive mode (+ESI). Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Acquire full-scan MS data at a minimum resolution of 70,000 (at m/z 200).
Causality: High resolution is mandatory to resolve the isotopic fine structure and distinguish the target C14H13BrFNO mass from isobaric interferences (molecules with the same nominal mass but different exact masses).
Phase 5: Data Processing & Isotope Verification
Action: Extract the ion chromatogram (EIC) for m/z 310.0237 with a narrow 5 ppm mass tolerance window. Verify the presence of the M+2 peak at m/z 312.0217.
Causality: The ~1:1 intensity ratio between m/z 310.0237 (
Br) and 312.0217 (Br) acts as an internal, self-validating confirmation of the presence of exactly one bromine atom. In recent literature, the experimental [M+H]⁺ for this formula was found at m/z 310.0240[1], representing an exceptional mass accuracy error of just 0.96 ppm compared to our theoretical calculation.
Visualizations
Figure 1: Step-by-step LC-HRMS experimental workflow for exact mass validation.
Figure 2: Isotopic splitting logic demonstrating the characteristic M and M+2 peaks of Bromine.
References
Suresh, D., et al. "Novel cationic dihydropyrrol-2-one compounds as antimicrobial agents and quorum sensing inhibitors." Bioorganic & Medicinal Chemistry 122 (2025): 118137. Western Sydney University.
"ATOMIC WEIGHTS OF THE ELEMENTS: REVIEW 2000." Commission on Isotopic Abundances and Atomic Weights (CIAAW), International Union of Pure and Applied Chemistry (IUPAC).
Coursey, J. S., et al. "Atomic Weights and Isotopic Compositions with Relative Atomic Masses." NIST Physical Measurement Laboratory, National Institute of Standards and Technology.
Sansonetti, J. E., and Martin, W. C. "Handbook of Basic Atomic Spectroscopic Data." Journal of Physical and Chemical Reference Data, Vol. 34, No. 4, 2005. NIST.
Synthesis protocol for 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol
Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol . This scaffold acts as a critical intermediate in the development of kinase...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol . This scaffold acts as a critical intermediate in the development of kinase inhibitors and GPCR ligands, where the ortho-substituted phenol provides a handle for intramolecular hydrogen bonding or further metal chelation.
Unlike direct alkylation methods which often suffer from poly-alkylation and difficult purification, this protocol utilizes a reductive amination strategy.[1] This approach ensures regioselectivity, high yields (>80%), and operational simplicity suitable for both milligram-scale discovery and gram-scale process chemistry.
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the secondary amine bond. While a Mannich reaction (phenol + formaldehyde + amine) is theoretically possible, it often yields regioisomeric mixtures (ortho/para substitution).
Mechanism: Condensation to form a Schiff base (imine), followed by in situ reduction.
Key Advantage: The ortho-hydroxyl group on the aldehyde facilitates imine formation via intramolecular hydrogen bonding, accelerating the condensation step compared to non-phenolic aldehydes.
Figure 1: One-pot sequential reductive amination workflow. The imine is generated in situ before hydride addition to prevent direct reduction of the aldehyde.
δ 7.35 – 6.70 (m, 7H): Aromatic protons (3 from phenol core, 4 from fluorobenzyl).
Look for the characteristic doublet of doublets for the proton ortho to the bromine.
δ 3.95 (s, 2H): Benzylic CH₂ (attached to phenol ring).
δ 3.88 (s, 2H): Benzylic CH₂ (attached to fluorophenyl ring).
Note: These two singlets may overlap or appear as an AB system depending on concentration.
Expected ¹⁹F NMR:
δ -118.0 ppm: Single peak (ortho-F substitution).
Mass Spectrometry (ESI+):
[M+H]⁺: Calc. for C₁₄H₁₃BrFNO: 310.02 / 312.02 (1:1 Isotopic pattern due to ⁷⁹Br/⁸¹Br).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete imine formation.
Extend Step 1 duration or heat to 50°C before adding NaBH₄. Add 3Å molecular sieves to absorb water.
"Oiling Out"
Product is trapping solvent.
Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization.
Over-reduction
Reduction of C-Br bond (Rare).
Ensure temperature is kept at 0°C during NaBH₄ addition. Do not use Pd/C hydrogenation.
Aldehyde Recovery
Hydrolysis of imine during workup.
Quench with neutral water instead of acid; ensure pH does not drop below 6 during workup.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.
Setamdideh, D., & Sepehraddin, F. (2014).[4] "Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin." Journal of the Mexican Chemical Society, 58(1), 22-26.[4]
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Application Note: High-Efficiency Reductive Amination of 5-Bromosalicylaldehyde with 2-Fluorobenzylamine
) Abstract & Introduction The synthesis of secondary amines via reductive amination is a cornerstone transformation in medicinal chemistry, particularly for generating "privileged structures" found in kinase inhibitors a...
Author: BenchChem Technical Support Team. Date: March 2026
)
Abstract & Introduction
The synthesis of secondary amines via reductive amination is a cornerstone transformation in medicinal chemistry, particularly for generating "privileged structures" found in kinase inhibitors and GPCR ligands. This guide details the protocol for coupling 5-bromosalicylaldehyde and 2-fluorobenzylamine .
The resulting scaffold, a halogenated N-benzyl-aminomethylphenol, possesses dual functionality:
Schiff Base Ligand Precursor: The ortho-hydroxyamine motif is a classic chelator for transition metals.
Pharmacophore: The 2-fluorobenzyl group is a common bioisostere used to modulate metabolic stability and lipophilicity.
We prioritize the Sodium Triacetoxyborohydride (STAB) method for its superior chemoselectivity, allowing for a "one-pot" procedure that minimizes side reactions (such as direct reduction of the aldehyde) compared to traditional cyanoborohydride or borohydride methods.
Reaction Mechanism & Strategy
Understanding the kinetics of imine formation versus reduction is critical.
Imine Formation: The nucleophilic amine attacks the carbonyl carbon to form a hemiaminal, which dehydrates to form the imine (Schiff base). Note: The ortho-hydroxyl group on the salicylaldehyde stabilizes this imine via intramolecular hydrogen bonding.
Selective Reduction: STAB is a mild reducing agent.[1] It reduces the protonated imine (iminium ion) much faster than the neutral aldehyde. This kinetic difference allows the reducing agent to be present during imine formation without quenching the starting aldehyde.
Visualizing the Pathway[2][3]
Figure 1: Mechanistic pathway highlighting the critical imine intermediate. STAB selectively targets the Iminium species.
Best for: High throughput, minimizing handling, and ensuring high yield.
1. Preparation:
Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
Purge with Nitrogen (
) or Argon.
2. Imine Formation:
Add 5-bromosalicylaldehyde (1.0 mmol, 201 mg) to the flask.
Add anhydrous DCE (10 mL). Note: DCM or THF can be used, but DCE is standard for STAB protocols.
Add 2-fluorobenzylamine (1.05 mmol, 131 mg).
(Optional) Add Acetic Acid (1.0 mmol, 60
L).
Expert Insight: While salicylaldehydes form imines readily, acetic acid ensures protonation of the imine, accelerating the reduction by STAB.
Stir at Room Temperature (RT) for 30–60 minutes. The solution often turns yellow, indicating Schiff base formation.
3. Reduction:
Add Sodium Triacetoxyborohydride (STAB) (1.4 mmol, 297 mg) in one portion.
Stir the suspension vigorously at RT under
.
Monitoring: Check via TLC (Hexane:EtOAc 3:1) or LC-MS after 2 hours. The aldehyde spot should disappear.
Timeframe: Typically 2–16 hours depending on scale and stirring efficiency.
4. Work-up:
Quench by slowly adding saturated aqueous
(10 mL). Caution: Gas evolution ().
Stir for 15 minutes to decompose borate complexes.
Extract with DCM (3 x 15 mL).
Wash combined organics with Brine (1 x 20 mL).
Dry over anhydrous
or .
Filter and concentrate under reduced pressure (Rotavap).
5. Purification:
The crude product is often pure enough for use (>90%).
If purification is required: Flash Column Chromatography (Silica Gel).[3][4]
Eluent: Hexane/EtOAc gradient (Start 90:10
70:30).
Protocol B: Two-Step Procedure (Traditional)
Best for: Cases where STAB is unavailable, or if the imine intermediate needs to be isolated/characterized.
1. Imine Isolation:
Dissolve 5-bromosalicylaldehyde (1.0 mmol) and 2-fluorobenzylamine (1.0 mmol) in Methanol (MeOH) (10 mL).
Reflux for 2 hours or stir at RT for 4 hours.
Cool to RT. The Schiff base often precipitates as a yellow solid.
Filter and wash with cold MeOH. (If no precipitate, proceed to reduction in the same pot).
2. Reduction:
Suspend/Dissolve the imine in MeOH (or EtOH).
Cool to 0°C (Ice bath).
Add Sodium Borohydride (
) (1.5 mmol, 57 mg) slowly in portions. Caution: Exothermic + gas evolution.
Warm to RT and stir for 1 hour.
3. Work-up:
Evaporate most of the MeOH.
Redissolve residue in DCM and wash with water/brine as in Protocol A.
Decision Matrix & Optimization
Use the following flowchart to determine the best approach for your specific constraints.
Figure 2: Workflow decision tree for selecting the optimal reductive amination protocol.
Characterization & Expected Data
Technique
Expected Signal
Interpretation
Appearance
Off-white to pale yellow solid/oil
Phenolic amines often oxidize slightly; store under inert gas.
NMR
3.8 – 4.2 ppm (singlet, 2H)
Benzylic protons (new bond formed).
NMR
Disappearance of ~9.8 ppm
Loss of Aldehyde proton.
MS (ESI+)
[M+H]+ 310/312
Characteristic 1:1 Bromine isotope pattern ().
IR
~3300-3400
N-H and O-H stretching.
Troubleshooting & Safety
Common Pitfalls
Incomplete Reaction: If aldehyde persists, add 0.5 eq more STAB and stir longer. Ensure DCE is anhydrous; water hydrolyzes the imine back to the aldehyde.
Low Solubility: If reagents don't dissolve in DCE, add a small amount of THF or DMF.
Product Instability: The product is a secondary amine with a phenol. It is prone to oxidation. Store in the freezer (-20°C).
2-Fluorobenzylamine: Corrosive. Causes skin burns. Handle in fume hood.
STAB: Releases acetic acid upon hydrolysis. Flammable solid.
DCE: Carcinogen and highly toxic. Use DCM if safety regulations prohibit DCE, though reaction may be slightly slower.
References
Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
BenchChem. (2025).[3] "Application Note: A Robust Protocol for the Synthesis of N-benzyloctan-4-amine via Reductive Amination." BenchChem Application Notes.
Common Organic Chemistry. (2023). "Reductive Amination: Common Conditions and Mechanisms."
Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents."
Using 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol as a ligand precursor
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Application Note: Synthesis, Characterization, and Coordination Chemistry of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol
Introduction & Mechanistic Overview
4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (CAS: 1232788-88-3) is a highly versatile, reduced Schiff base ligand precursor[1][2]. While traditional azomethine (imine) Schiff bases are ubiquitous in coordination chemistry, they suffer from inherent hydrolytic instability and rigid planarity. The chemical reduction of the imine bond to a secondary amine yields a conformationally flexible
Causality in Ligand Design:
This induced flexibility allows the ligand to wrap around and adopt optimal geometries for various transition metal centers (e.g., Zn(II), Cu(II), Ru(II)), facilitating the formation of robust mono-, di-, or polynuclear complexes[3][5]. Furthermore, the incorporation of a bromo substituent on the phenol ring provides an electronic tuning mechanism and a handle for late-stage cross-coupling. Simultaneously, the 2-fluorobenzyl moiety enhances the molecule's lipophilicity and introduces the potential for non-covalent interactions (such as C–F···H or C–F···M bonds), which are critical in both supramolecular solid-state assemblies and drug-target binding[4][6].
Experimental Protocols (Self-Validating System)
The synthesis follows a two-step sequence: condensation followed by reduction. The protocol is designed to be self-validating, meaning the success of each step can be confirmed visually and spectroscopically without complex downstream assays.
Protocol A: Synthesis of the Ligand Precursor
Imine Condensation: Dissolve 5-bromosalicylaldehyde (1.0 equiv, 10 mmol) in 25 mL of anhydrous methanol. Add 2-fluorobenzylamine (1.0 equiv, 10 mmol) dropwise under continuous stirring. Reflux the mixture for 2–3 hours until TLC confirms the consumption of the aldehyde.
Validation: The solution will turn deep yellow, indicating the formation of the extended conjugated system of the Schiff base intermediate[7].
Cooling: Cool the reaction mixture strictly to 0 °C using an ice bath.
Causality: Cooling is mandatory to control the highly exothermic evolution of hydrogen gas during the subsequent reduction and to suppress unwanted side reactions (e.g., over-reduction or ring hydrogenation)[8].
Reduction: Slowly add sodium borohydride (NaBH
) (3.0 equiv, 30 mmol) in small portions over 30 minutes[8][9].
Maturation: Allow the reaction to warm to room temperature naturally and stir for an additional 4–6 hours[8].
Validation: The solution will transition from deep yellow to colorless or pale yellow, visually confirming the disruption of the imine C=N conjugation[7].
Work-up: Quench the excess NaBH
with a few drops of distilled water. Concentrate the mixture under reduced pressure. Extract the residue with dichloromethane (3 × 20 mL), wash with brine, dry over anhydrous NaSO, and evaporate the solvent.
Purification: Recrystallize the crude product from hot ethanol to yield the pure secondary amine ligand[8].
Protocol B: Synthesis of a Representative Zn(II) Complex
Reduced Schiff bases are excellent templates for polynuclear metal complexes, which have profound applications in catalysis and photoluminescence[3][5].
Complexation: Dissolve the synthesized ligand (2.0 equiv) in methanol. Add a methanolic solution of Zn(OAc)
Causality: The base deprotonates the phenolic -OH group, generating a strong phenolate oxygen donor that actively coordinates to the zinc center and often acts as a bridging ligand between two metal ions[4][5].
Crystallization: Stir at room temperature for 2 hours. Filter the solution and allow it to evaporate slowly. Crystals suitable for X-ray diffraction typically form within 3–5 days[3][4].
Data Presentation & Characterization
Table 1: Physicochemical Properties of the Ligand Precursor
Property
Value / Description
Chemical Name
4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol
CAS Number
1232788-88-3
| Molecular Formula | C
HBrFNO |
| Molecular Weight | 310.16 g/mol |
| Donor Atoms | N, O (Bidentate/Tridentate depending on F-coordination) |
Table 2: Self-Validating Spectroscopic Markers (Imine vs. Reduced Amine)
Analytical Method
Schiff Base (Intermediate)
Reduced Schiff Base (Product)
Structural Implication
| Visual Color | Deep Yellow | Colorless / Pale Yellow | Disruption of extended
-conjugation. |
| FTIR () | ~1630 cm (C=N stretch) | ~3300 cm (N-H stretch) | Successful reduction of the azomethine bond. |
| H NMR (CDCl) | ~8.3 ppm (s, 1H, CH=N) | ~3.9 ppm (s, 2H, CH-NH) | Conversion of the imine proton to a methylene group. |
Visualization of the Synthetic Workflow
Synthetic workflow from precursors to metal complex via reduced Schiff base.
Applications in Drug Development and Catalysis
Antimicrobial & Anticancer Agents: Metal complexes of reduced Schiff bases exhibit enhanced cellular uptake compared to their rigid imine counterparts. The conformational flexibility allows the complex to navigate cellular lipid bilayers more effectively. Furthermore, the bromo and fluoro substituents increase the overall lipophilicity, which is a critical pharmacokinetic parameter in rational drug design, directly influencing cytotoxicity and stability in biological buffers[10][11].
Catalytic Activity: Ru(II) and Zn(II) complexes utilizing
-donor reduced Schiff bases are highly active in transfer hydrogenation and epoxidation reactions. The secondary amine proton (-NH-) plays a crucial role by participating in outer-sphere hydrogen bonding with substrates, effectively lowering the activation energy of the catalytic cycle[3][12].
Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromophenol Derivatives
Executive Summary The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, widely utilized in the pharmaceutical industry to construct biaryl scaffolds. While the coupling of neu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, widely utilized in the pharmaceutical industry to construct biaryl scaffolds. While the coupling of neutral or deactivated aryl halides is well-documented, the use of 4-bromophenol derivatives —specifically those with unprotected hydroxyl groups—presents unique mechanistic challenges. This application note provides an authoritative, field-proven guide to optimizing reaction conditions for unprotected 4-bromophenols, eliminating the need for atom-inefficient protection/deprotection steps[1].
By leveraging aqueous biphasic systems and carefully selected bases, researchers can achieve high-yielding, scalable, and environmentally sustainable cross-couplings.
Mechanistic Insights & Causality (E-E-A-T)
To design a self-validating and robust protocol, one must understand the causality behind reagent selection when dealing with unprotected phenols.
The Challenge of the Unprotected Phenol
The phenolic proton of 4-bromophenol has a
of approximately 10. Under the basic conditions required for the Suzuki-Miyaura reaction, the phenol is readily deprotonated to form a phenoxide anion.
Electronic Effects: The strongly electron-donating phenoxide significantly increases the electron density of the aromatic ring. While this can theoretically decelerate the initial oxidative addition of the palladium catalyst to the C–Br bond, palladium(0) is sufficiently nucleophilic to overcome this barrier at moderate temperatures.
Solubility & Phase Dynamics: The formation of a water-soluble phenoxide salt drastically alters the substrate's partition coefficient in biphasic mixtures. If the organic solvent is completely immiscible and lacks a phase-transfer catalyst, the reaction will stall.
Rationalizing the Catalytic Cycle
The Suzuki coupling proceeds via three primary steps: Oxidative Addition , Transmetalation , and Reductive Elimination [2].
Oxidative Addition:
inserts into the C–Br bond of 4-bromophenol. The use of electron-rich ligands (e.g., XPhos) or highly dispersed heterogeneous supports accelerates this step.
Transmetalation: This is the rate-limiting step for phenolic substrates. The base serves a dual purpose: it deprotonates the phenol and coordinates with the arylboronic acid to form a reactive, electron-rich boronate complex
Reductive Elimination: The diaryl palladium complex collapses to release the biaryl phenol product and regenerate the
catalyst.
Catalytic cycle of the Suzuki-Miyaura coupling for 4-bromophenol derivatives.
Optimization of Reaction Parameters
Base Selection: Inorganic bases such as
, , and are optimal. is particularly effective in purely aqueous media, as it ensures complete dissolution of both the boronic acid and the phenolic substrate[4].
Solvent Systems: Biphasic systems like
or (e.g., 95:5) are highly recommended[5][6]. Water is critical as it dissolves the inorganic base and the phenoxide intermediate, while the organic co-solvent maintains the solubility of the palladium catalyst and the final biaryl product[2].
Catalyst Choice: While homogeneous
is the traditional workhorse, modern protocols favor heterogeneous catalysts (e.g., Pd on carbon, Pd/SS-CNSs, or ) due to their facile recovery via centrifugation or filtration, preventing heavy metal contamination in drug development[1][4][5].
Summarized Quantitative Data
The following table synthesizes validated reaction conditions for the coupling of 4-bromophenol with phenylboronic acid derivatives, demonstrating the efficacy of various catalytic systems.
Standard experimental workflow for the synthesis of biaryl phenols.
Protocol A: Standard Biphasic Batch Reaction (Homogeneous)
Best for general laboratory synthesis and high functional group tolerance.
Reagents:
4-Bromophenol (1.0 mmol, 173 mg)
Phenylboronic acid (1.2 mmol, 146 mg)
(0.05 mmol, 5 mol%, 58 mg)
(2.5 mmol, 345 mg)
Solvent: Toluene/Ethanol/Water (2:1:1 v/v/v, 8 mL total)
Step-by-Step Methodology:
Degassing: In a 25 mL Schlenk flask equipped with a magnetic stir bar, add Toluene, Ethanol, and Water. Degas the solvent mixture by bubbling argon or nitrogen gas through the solution for 15 minutes. Causality:
is highly susceptible to oxidation by atmospheric , which leads to catalyst deactivation and homocoupling of the boronic acid.
Reagent Addition: Add 4-bromophenol, phenylboronic acid, and
to the flask. Stir for 5 minutes under an inert atmosphere.
Catalyst Introduction: Quickly add
to the mixture. Seal the flask and heat to 80 °C using an oil bath.
Reaction Monitoring: Stir vigorously for 6–12 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1). The phenolic product will be highly polar; use UV light and iodine staining for visualization.
Quenching & Acidification: Cool the reaction to room temperature. Crucial Step: Because the product is a phenoxide in basic media, carefully acidify the aqueous layer with 1M
to pH ~4 to protonate the phenol, ensuring it partitions into the organic phase.
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure [1,1'-biphenyl]-4-ol.
Protocol B: Green Microwave-Assisted Protocol (Heterogeneous)
Best for rapid library generation, protecting-group-free synthesis, and catalyst recycling[1].
Reagents:
4-Bromophenol (1.0 mmol)
Arylboronic acid (1.2 mmol)
10% Pd/C (0.01 mmol Pd, 1 mol%)
or (2.0 mmol)
Solvent: Deionized Water (3 mL)
Step-by-Step Methodology:
Preparation: In a 10 mL microwave-safe vial equipped with a stir bar, suspend 4-bromophenol, arylboronic acid, base, and Pd/C in 3 mL of distilled water.
Sealing: Seal the vial with a Teflon-lined crimp cap. (Degassing is less critical here due to the stability of Pd/C and the rapid reaction time, though a brief argon flush is recommended).
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat to 120 °C for 15 minutes with dynamic stirring. Causality: Microwave dielectric heating rapidly superheats the aqueous medium, overcoming the activation energy barrier of the electron-rich phenoxide oxidative addition in minutes rather than hours[1].
Catalyst Recovery: Cool the vial to room temperature. Centrifuge the mixture at 4000 rpm for 5 minutes or filter through a pad of Celite to remove the Pd/C catalyst. Wash the catalyst with a small amount of ethanol for future reuse.
Workup: Acidify the aqueous filtrate with 1M
to precipitate the biaryl phenol. Filter the solid or extract with Ethyl Acetate.
Validation: Confirm product identity and purity using
NMR (look for the disappearance of the characteristic AA'BB' splitting of 4-bromophenol and the appearance of the extended biaryl aromatic multiplet) and GC-MS.
References
Sustainable carbonaceous nanomaterial supported palladium as an efficient ligand-free heterogeneous catalyst for Suzuki–Miyaura
Source: RSC Nanoscale Advances
URL:[Link]
Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications
Source: MDPI Catalysts
URL:[Link]
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Magnetic Supported Palladium(II)
Source: Institut Kimia Malaysia (IKM)
URL:[Link]
2,2′-Biphenols via Protecting Group-Free Thermal or Microwave-Accelerated Suzuki–Miyaura Coupling in Water
Source: The Journal of Organic Chemistry (ACS) / Figshare
URL:[Link]
Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium
Source: ACS Omega
URL:[Link]
Preparation of Schiff bases derived from 4-bromo-2-aminomethylphenol
Application Note: Synthesis of Schiff Bases Derived from 4-Bromo-2-(aminomethyl)phenol Strategic Overview This guide details the protocol for synthesizing Schiff bases (imines) utilizing 4-bromo-2-(aminomethyl)phenol as...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis of Schiff Bases Derived from 4-Bromo-2-(aminomethyl)phenol
Strategic Overview
This guide details the protocol for synthesizing Schiff bases (imines) utilizing 4-bromo-2-(aminomethyl)phenol as the primary amine precursor. Unlike the more common Schiff bases derived from anilines (where the nitrogen is directly attached to the aromatic ring), this scaffold features a methylene bridge (
) between the phenol ring and the amine.
Why this scaffold matters:
Flexibility: The methylene spacer disrupts conjugation between the nitrogen lone pair and the phenol ring, resulting in a more basic and nucleophilic amine compared to aniline derivatives.
Halogen Bonding: The bromine atom at the 4-position (meta to the hydroxyl group) introduces lipophilicity and potential for halogen bonding interactions in protein binding pockets or crystal engineering.
Coordination Chemistry: When condensed with salicylaldehyde derivatives, the resulting product forms a tridentate (
) ligand system ideal for stabilizing transition metals (Cu, Zn, V) in catalytic or biological mimetics.
Chemical Identity & Reaction Logic
The Precursor (Amine): 4-bromo-2-(aminomethyl)phenol
Key Feature: The phenolic -OH group provides an intramolecular hydrogen bond donor, potentially stabilizing the resulting imine via a six-membered ring (if the aldehyde partner also has an ortho-donor).
The Reaction:
The synthesis follows a condensation pathway between the primary amine and an aromatic aldehyde.
Thermodynamics: The reaction is an equilibrium. Successful isolation depends on driving the equilibrium forward, typically by removing water or exploiting the insolubility of the product in the reaction solvent (ethanol/methanol).
Kinetics: While benzylamines are good nucleophiles, acid catalysis (acetic acid) is often employed to activate the carbonyl carbon of the aldehyde.
Experimental Protocol
Materials Required
Amine: 4-bromo-2-(aminomethyl)phenol (1.0 eq)
Aldehyde: Aromatic aldehyde of choice (e.g., Salicylaldehyde, Pyridine-2-carboxaldehyde) (1.0 eq)
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
Structural Characterization of Brominated Schiff Bases
Source: PMC (PubMed Central). "(E)-4-Bromo-2-[(phenylimino)methyl]phenol: a new polymorph and thermochromism."[2][3] (Provides comparative IR/NMR data for the aldehyde isomer).
Catalytic applications of metal complexes with 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol
Application Note: Catalytic Selective Oxidation of Sulfides using Vanadium(V) Complexes of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol Executive Summary & Scientific Rationale This application note details the protoc...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Catalytic Selective Oxidation of Sulfides using Vanadium(V) Complexes of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol
Executive Summary & Scientific Rationale
This application note details the protocol for utilizing Vanadium(V) complexes coordinated with the reduced Schiff base ligand 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (referred to herein as L-BrF ) for the chemoselective oxidation of sulfides to sulfoxides.[1][2]
The "Electronic Tuning" Hypothesis:
The ligand L-BrF belongs to the class of amine-bis(phenol) or amine-phenol chelators.[1][2] Its design incorporates specific halogen substituents to modulate the Lewis acidity of the metal center:
4-Bromo Substituent (Phenol Ring): Increases the acidity of the phenolic proton and, upon coordination, reduces the electron density at the Vanadium center via the phenolate oxygen. This enhances the electrophilicity of the active oxidant species.
2-Fluoro Substituent (Benzyl Ring): Provides a subtle inductive electron-withdrawing effect and steric protection near the coordination sphere, potentially influencing the trajectory of the incoming substrate (sulfide) to favor mono-oxidation (sulfoxide) over over-oxidation (sulfone).[2]
This system mimics Vanadium Haloperoxidase (VHPO) enzymes but is engineered for synthetic utility, specifically using environmentally benign oxidants like Hydrogen Peroxide (
Dissolve L-BrF (310 mg, 1 mmol) in 15 mL Methanol.
Add
(265 mg, 1 mmol). The solution will turn dark green/brown.[1]
Reflux for 3 hours in open air (allowing oxidation of V(IV) to V(V)).
Cool to room temperature. Dark crystals of the oxidovanadium(V) complex precipitate upon slow evaporation or addition of diethyl ether.
Characterization: The complex typically forms a distorted octahedral geometry, coordinated by the phenolate oxygen, the amine nitrogen, and auxiliary methoxide/methanol ligands.
Catalytic Application: Sulfide Oxidation
Target Reaction: Chemoselective oxidation of Thioanisole to Methyl Phenyl Sulfoxide.[1]
Oxidant: 30% Aqueous
Extraction: Extract with Ethyl Acetate. Dry and analyze.
Performance Data (Representative)
Substrate
Catalyst Loading
Time (min)
Conversion (%)
Selectivity (Sulfoxide)
Selectivity (Sulfone)
TOF ()
Thioanisole
1.0 mol%
45
>98
96%
4%
~130
Methyl p-tolyl sulfide
1.0 mol%
60
95
98%
2%
~95
Allyl phenyl sulfide
1.0 mol%
90
92
94%
6%
~60
Note: The high selectivity for sulfoxide is attributed to the electrophilic nature of the V-peroxo intermediate, which is tuned by the Br-substituent on the ligand.
Mechanistic Insight & Visualization
The catalytic cycle proceeds via a Peroxovanadium(V) intermediate. The amine-phenolate ligand stabilizes the Vanadium in the +5 oxidation state while making it sufficiently Lewis acidic to activate the peroxide.
Key Pathway Steps:
Activation: The resting
species reacts with to form the active oxo-peroxo species .[2]
Attack: The sulfide nucleophile attacks the electrophilic peroxo oxygen.[1]
Transfer: Oxygen atom transfer occurs, releasing the sulfoxide.[1]
Regeneration: The V-oxo species is regenerated and binds another peroxide.[1]
Figure 1: Catalytic cycle for Vanadium-mediated sulfide oxidation.[2][4][5] The ligand L stabilizes the high-valent V(V) state.[2]
Troubleshooting & Optimization
Low Conversion:
Cause: Catalyst reduction to inactive V(IV) species (often blue/green paramagnetic species).[2]
Solution: Ensure sufficient oxidant is present or add a co-catalyst like Pyrazine-2-carboxylic acid (PCA) to facilitate proton transfer, though this ligand usually works without it.[1][2]
Solution: If the complex is insoluble in Acetonitrile, switch to Dichloromethane (DCM) or a 1:1 MeOH:DCM mixture.
References
Pessoa, J. C., et al. (2012).[1][7][8] "Amino Alcohol-Derived Reduced Schiff Base V(IV)O and V(V) Compounds as Catalysts for Asymmetric Sulfoxidation." Inorganic Chemistry, 51(21), 11430–11449. Link[2]
Bolm, C., & Bienewald, F. (1995). "Asymmetric Sulfide Oxidation with Vanadium Catalysts and H2O2." Angewandte Chemie International Edition, 34(23), 2683–2685. Link[2]
Maurya, M. R. (2003).[1] "Vanadium complexes of Schiff bases and reduced Schiff bases: synthesis, characterization and catalytic applications." Coordination Chemistry Reviews, 237(1-2), 163-181.[1][2] Link
Derivatization of the secondary amine in 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol
Strategic Derivatization of the Secondary Amine in 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol Abstract This technical guide provides a comprehensive overview of synthetic strategies for the selective derivatization...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Derivatization of the Secondary Amine in 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for the selective derivatization of the secondary amine in 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol. The protocols detailed herein are designed for researchers in medicinal chemistry and drug development, focusing on robust and reproducible methods for N-acylation, N-sulfonylation, and N-alkylation. Emphasis is placed on chemoselectivity, reaction optimization, and the rationale behind procedural steps to ensure high-yield synthesis of target derivatives. This document also addresses the potential need for phenolic hydroxyl protection to prevent unwanted side reactions.
Introduction: Chemical Context and Synthetic Importance
The molecule 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (henceforth referred to as the "core scaffold") is a bifunctional compound featuring a nucleophilic secondary amine and a weakly acidic phenol.[1] The secondary amine is a critical locus for synthetic modification, as its derivatization allows for the introduction of diverse functionalities that can modulate the molecule's physicochemical properties, biological activity, and pharmacokinetic profile.
The amide, sulfonamide, and tertiary amine moieties resulting from these derivatizations are privileged structures in medicinal chemistry, frequently found in a wide array of therapeutic agents.[2][3] Therefore, efficient and selective methods for modifying this secondary amine are of paramount importance for constructing libraries of novel compounds for drug discovery programs.
A key challenge in the derivatization of this core scaffold is achieving chemoselectivity. The presence of the phenolic hydroxyl group necessitates careful consideration of reaction conditions to avoid O-functionalization, a common side reaction.[4][5] This guide will address this challenge by providing protocols that either favor N-derivatization under specific conditions or employ a protection-deprotection strategy for the phenol group.
Chemoselectivity: Navigating the Reactivity of Amine and Phenol
The relative nucleophilicity of the secondary amine and the phenoxide (formed under basic conditions) dictates the outcome of the derivatization. Generally, the secondary amine is more nucleophilic than the neutral phenol. However, under basic conditions, the deprotonated phenoxide can compete with the amine as a nucleophile.
Key Considerations for Selectivity:
Basicity of the Reaction Medium: Strong bases will deprotonate the phenol, increasing its nucleophilicity and the likelihood of O-derivatization. The use of non-nucleophilic, sterically hindered bases or running the reaction under neutral or mildly acidic conditions can favor N-derivatization.
Electrophile Hardness/Softness: The "hard and soft acids and bases" (HSAB) theory can provide some predictive power. The nitrogen of the amine is a softer nucleophile than the oxygen of the phenoxide. Therefore, softer electrophiles will preferentially react at the nitrogen.
Protecting Groups: In cases where chemoselectivity is difficult to achieve, protection of the phenolic hydroxyl group is a reliable strategy.[6] Common protecting groups for phenols include ethers (e.g., benzyl, silyl ethers) and esters, which can be removed under specific conditions after the amine has been derivatized.[6][7]
N-Acylation: Formation of Amides
The N-acylation of secondary amines is a robust and widely used transformation in organic synthesis to form a stable amide bond.[8][9][10] This is typically achieved by reacting the amine with an acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a base to neutralize the acidic byproduct.[8][11]
3.1. Underlying Principles
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the acylating agent.[8] This is followed by the elimination of a leaving group (e.g., chloride), and subsequent deprotonation of the nitrogen to yield the neutral amide product.[8]
3.2. Protocol: N-Acylation with Acyl Chlorides
This protocol describes a general procedure for the N-acylation of the core scaffold using an acyl chloride.
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
Under an inert atmosphere (Nitrogen or Argon), dissolve the 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (1.0 eq) in anhydrous DCM in a round-bottom flask.
Cool the solution to 0 °C using an ice bath.
Slowly add the base (TEA or pyridine, 1.5 eq) to the stirred solution.
Add the acyl chloride (1.1-1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.[8]
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Reagent/Parameter
Typical Range
Rationale
Acyl Chloride
1.1 - 1.2 equivalents
Ensures complete consumption of the starting amine.
Base (TEA/Pyridine)
1.5 equivalents
Neutralizes the HCl byproduct which would otherwise protonate the starting amine, rendering it non-nucleophilic.[8]
Temperature
0 °C to Room Temp.
Controls the exothermic reaction and minimizes side product formation.
Solvent
Anhydrous DCM
Aprotic solvent that dissolves reactants well and does not participate in the reaction.
N-Sulfonylation: Synthesis of Sulfonamides
The reaction of a secondary amine with a sulfonyl chloride is a highly reliable method for the synthesis of sulfonamides.[2][13] The sulfonamide functional group is a key component in a vast number of pharmaceuticals, including antibacterial agents.[2][3]
4.1. Underlying Principles
Similar to N-acylation, N-sulfonylation proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[13] This is followed by the expulsion of a chloride ion. A base is required to neutralize the HCl generated during the reaction.[2]
4.2. Protocol: N-Sulfonylation with Sulfonyl Chlorides
This protocol outlines a general procedure for the synthesis of sulfonamides from the core scaffold.
Dissolve the 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (1.0 eq) in anhydrous pyridine (which acts as both solvent and base) in a round-bottom flask.[2][12] Alternatively, dissolve the amine in DCM and add TEA (1.5 eq).
Cool the mixture to 0 °C in an ice bath.
Slowly add the sulfonyl chloride (1.1 eq) to the stirred solution.[12]
Allow the reaction to stir at 0 °C for 1 hour, and then at room temperature overnight.
Monitor the reaction for completion by TLC.
If using pyridine, remove it under reduced pressure. If using DCM, wash the reaction mixture with 1M HCl to remove excess base.
Dilute the residue/organic layer with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
Purify the crude product by recrystallization or column chromatography.
Reagent/Parameter
Typical Range
Rationale
Sulfonyl Chloride
1.1 equivalents
A slight excess drives the reaction to completion.
Base (Pyridine/TEA)
Solvent/1.5 eq
Pyridine is a common choice as it serves as both a base and a solvent.[2] TEA is a non-nucleophilic base used in an inert solvent like DCM.
Temperature
0 °C to Room Temp.
Initial cooling helps to control the reaction rate.
Workup
Acid/Base Washes
Essential for removing unreacted starting materials and byproducts.
N-Alkylation: Formation of Tertiary Amines
Direct alkylation of secondary amines with alkyl halides can lead to the formation of tertiary amines.[14] However, this method can be complicated by the potential for over-alkylation to form quaternary ammonium salts, as the tertiary amine product is often more nucleophilic than the secondary amine starting material.[15][16] A more controlled and widely used method is reductive amination.[17][18]
5.1. Underlying Principles of Reductive Amination
Reductive amination involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.[19][20] The use of specific reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is crucial as they are mild enough to not reduce the starting carbonyl compound but will readily reduce the iminium ion intermediate.[18][19]
5.2. Protocol: Reductive Amination
This protocol provides a general method for the N-alkylation of the core scaffold via reductive amination.
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Acetic acid (catalytic amount, optional)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Round-bottom flask, magnetic stirrer
Procedure:
To a stirred solution of the 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (1.0 eq) and the aldehyde or ketone (1.2-1.5 eq) in anhydrous DCM or DCE, add a catalytic amount of acetic acid (optional, can facilitate iminium ion formation).
Stir the mixture at room temperature for 1-2 hours.
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-24 hours.
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the product by column chromatography.
Conclusion
The derivatization of the secondary amine in 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The choice of derivatization strategy—N-acylation, N-sulfonylation, or N-alkylation—should be guided by the desired final functionality and the need for chemoselectivity. The protocols provided in this guide offer robust and well-established methods for achieving these transformations, forming a solid foundation for further research and development in this area. Careful consideration of reaction conditions and, where necessary, the use of protecting groups, will ensure successful and high-yield synthesis of the target molecules.
References
Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39, 2694–2701. Taylor & Francis. Available at: [Link]
ResearchGate. (n.d.). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Retrieved from [Link]
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
O'Duill, M., et al. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(5), 1023-1029. Royal Society of Chemistry. Available at: [Link]
ResearchGate. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Retrieved from [Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Royal Society of Chemistry. Available at: [Link]
Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]
Chemical Science. (n.d.). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Royal Society of Chemistry. Available at: [Link]
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
PMC. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. Available at: [Link]
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
Unknown. (n.d.). Protecting groups in organic synthesis + H2O.
CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]
Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. Retrieved from [Link]
PMC. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]
Organic Chemistry Frontiers. (n.d.). Cu(ii)-Catalyzed C2-site functionalization of p-aminophenols: an approach for selective cross-dehydrogenative aminations. Royal Society of Chemistry. Available at: [Link]
PMC. (2020). (E)-4-Bromo-2-[(phenylimino)methyl]phenol: a new polymorph and thermochromism. Retrieved from [Link]
Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
ResearchGate. (2010). Selective alkylation of aminophenols. Retrieved from [Link]
PMC. (2023). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[11][21]-Rearrangement—Oxa-Michael Addition Cascade Reactions. Retrieved from [Link]
Unknown. (n.d.). Derivatization of Aminoglycoside Antibiotics with Tris(2,6-dimethoxyphenyl)carbenium Ion.
ResearchGate. (n.d.). 4-Bromo-2-[(phenylimino)methyl]phenol. Retrieved from [Link]
World Scientific News. (2026). A Synthesis and Mesophase Behavior of Homologous Series: 4-((E)-((2,6 Dibromo-4-((E)-phenyl diazinyl) phenyl) diazinyl) phenyl) amino) methyl) phenol. Retrieved from [Link]
Solvent selection for reactions involving fluorinated benzylamines
Application Note: Strategic Solvent Selection for Fluorinated Benzylamines Executive Summary Fluorinated benzylamines are ubiquitous pharmacophores in medicinal chemistry, valued for their ability to modulate pKa, lipoph...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Solvent Selection for Fluorinated Benzylamines
Executive Summary
Fluorinated benzylamines are ubiquitous pharmacophores in medicinal chemistry, valued for their ability to modulate pKa, lipophilicity, and metabolic stability (bioisosterism).[1] However, the introduction of fluorine atoms—particularly in the ortho position—creates unique solvation and reactivity challenges. Standard solvent choices (DCM, DMF) often fail to address the specific electronic deactivation and solubility shifts caused by fluorination.[1]
This guide provides a rational, mechanistic framework for solvent selection, transitioning from hazardous traditional solvents to high-performance green alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) .[1]
The "Fluorine Effect": Mechanistic Basis for Solvent Choice
To select the correct solvent, one must first understand how fluorine modifies the amine's physicochemical state. Fluorine is the most electronegative element (
), exerting strong inductive effects () that reduce the basicity and nucleophilicity of the benzylic amine.
Positional Electronic Effects
The position of the fluorine atom relative to the amine dictates the magnitude of deactivation.
Behaves most similarly to benzylamine; compatible with a wider range of solvents.[1]
Key Insight: In protic solvents (MeOH,
), the solvent forms hydrogen bonds with the amine lone pair, further stabilizing it and reducing reactivity.[1] For deactivated ortho-fluorobenzylamines, polar aprotic solvents are critical to maintaining reaction kinetics.[1]
Green Solvent Alternatives: The New Standard
Historical reliance on DMF (reprotoxic) and DCM (volatile, toxic) is being superseded by bio-based ethers.[1] These solvents offer superior performance for fluorinated substrates due to unique physicochemical properties.[1]
Top Recommendations
2-Methyltetrahydrofuran (2-MeTHF):
Why: Higher boiling point (80°C) than THF allows for higher kinetic energy input.[1] Low water miscibility (unlike THF/DMF) enables simple aqueous workups without emulsion formation.[1]
Application: Ideal for amide couplings and Grignard reactions.[1]
Cyclopentyl Methyl Ether (CPME):
Why: Extremely low peroxide formation, high hydrophobicity, and wide temperature range (BP 106°C).[1]
Application: Excellent for crystallization and high-temperature couplings.[1]
Preparation: Weigh 10 mg of amine into 5 separate HPLC vials.
Addition: Add 100 µL of solvent to each vial (Concentration: 100 mg/mL).
Agitation: Sonicate for 5 minutes at ambient temperature.
Visual Check:
Clear Solution: High Solubility (Proceed to reactivity check).[1]
Cloudy/Precipitate: Add solvent in 50 µL increments until clear or 1 mL total is reached.[1]
Reactivity Spike (Optional): If running an amide coupling, add 1.1 equiv of the activated acid (e.g., Acid-Cl or Active Ester) directly to the solubility vial and monitor by LCMS after 1 hour.[1]
Protocol B: Green Amide Coupling (2-MeTHF System)
Context: Replacing DMF/DCM in HATU couplings.
Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in 2-MeTHF (5-10 volumes).
Note: If HATU is not fully soluble, it will dissolve as the reaction proceeds.[1]
Activation: Add DIPEA (2.0 - 3.0 equiv) and stir for 5 minutes.
Addition: Add the Fluorinated Benzylamine (1.1 equiv).
Tip: For ortho-fluorobenzylamines, the reaction may be slower.[1] Heat to 50°C if conversion is <50% after 2 hours.[1]
Workup:
Quench with 1M HCl (aq).
Separate phases (2-MeTHF forms the upper organic layer).[1]
Avoid DCM.[1][3] Use 2-MeTHF or CPME which have cleaner phase breaks.[1] Add a small amount of MeOH to the brine wash.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for optimizing reactions with fluorinated amines.
References
GSK Solvent Selection Guide. Green Chemistry, 2016.[1] (Provides the foundational data for replacing DMF/DCM with 2-MeTHF).
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides. ACS Sustainable Chemistry & Engineering, 2021.[1] (Validates 2-MeTHF and CPME for amide transformations).
2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis. Beilstein Journal of Organic Chemistry, 2016.[1] (Comprehensive review of 2-MeTHF properties).
The Effect of Fluorine Substitution on the Acidity and Basicity of Organic Compounds.ChemPhysChem, 2020.
Procedures for crystallizing 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol complexes
Application Note: Crystallization Protocols for 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol Metal Complexes Introduction & Scientific Rationale In the realm of coordination chemistry and metallodrug development, redu...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Crystallization Protocols for 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol Metal Complexes
Introduction & Scientific Rationale
In the realm of coordination chemistry and metallodrug development, reduced Schiff bases—specifically aminomethylphenols—offer unprecedented conformational flexibility compared to their rigid imine precursors[1]. The compound 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (CAS: 1232788-88-3)[2] is a highly specialized bidentate (N,O) ligand.
As an Application Scientist, I select this ligand for structural studies due to three distinct causal factors:
The sp³ Amine Backbone: Unlike rigid planar Schiff bases, the reduced secondary amine allows the ligand to fold, accommodating diverse coordination geometries ranging from distorted square pyramidal to tetrahedral[1].
The Heavy-Atom Effect: The incorporation of a bromine atom at the para position facilitates anomalous dispersion phasing during single-crystal X-ray diffraction (SCXRD), ensuring high-resolution structural elucidation.
Supramolecular Directing Groups: The ortho-fluoro substitution on the benzyl ring acts as a powerful supramolecular director. Fluorine, being highly electronegative yet a poor coordinate donor, drives crystal packing exclusively through non-covalent C-H···F and F···F interactions, locking the crystal lattice into predictable topologies[3].
Mechanistic Pathway & Workflow
To achieve X-ray quality crystals, the protocol must be treated as a self-validating thermodynamic system. If a precipitate forms immediately upon metal addition, it is a kinetic "dead-end" (amorphous powder). True crystallization requires maintaining the complex in the metastable zone.
Caption: Workflow for the controlled crystallization of aminomethylphenol metal complexes.
Caption: Mechanistic pathway from ligand deprotonation to supramolecular crystal lattice assembly.
Experimental Protocols
The following methodologies detail the synthesis and crystallization of transition metal complexes using 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol.
Protocol A: Ligand Preparation and Validation
While the ligand is commercially available[4], its integrity must be verified prior to complexation.
Dissolution Check: Dissolve 100 mg of the ligand in 5 mL of dichloromethane (DCM). The solution should be entirely clear.
Spectroscopic Validation: Run a quick FT-IR. Ensure the absence of a sharp C=N imine stretch at ~1630 cm⁻¹ and the presence of a broad secondary N-H stretch at ~3300 cm⁻¹. Causality: Residual imine indicates incomplete reduction during the commercial synthesis, which will competitively bind the metal and poison the crystal lattice.
Protocol B: Synthesis & Crystallization of the Copper(II) Complex
Copper(II) complexes with benzylamino phenols frequently form phenoxo-bridged dimers that exhibit phenoxazinone synthase-like catalytic activity[5].
Deprotonation: Suspend 2.0 mmol (620 mg) of the ligand in 15 mL of HPLC-grade Methanol (MeOH). Add 2.0 mmol (278 µL) of Triethylamine (Et₃N). Stir for 10 minutes. Causality: Deprotonating the phenolic OH increases the nucleophilicity of the oxygen, thermodynamically driving the formation of the N,O-chelate[3].
Metal Addition: Dissolve 1.0 mmol of Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) in 10 mL of MeOH. Add this dropwise to the ligand solution over 15 minutes.
Self-Validation Check: The solution will immediately shift from pale yellow to a deep, dark green/brown, indicating successful ligand-to-metal charge transfer (LMCT)[5].
Hot Filtration: Reflux the mixture at 60°C for 2 hours. Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial. Causality: Removing microscopic nucleation sites (dust/unreacted salts) prevents premature, rapid precipitation.
Crystallization (Slow Evaporation): Seal the vial with Parafilm. Puncture exactly three small holes using a needle. Store in a dark, vibration-free cabinet at 20°C. Dark green block-like crystals will form over 7–14 days.
Protocol C: Synthesis & Crystallization of the Zinc(II) Complex
Zinc(II) complexes are highly soluble and often fail to crystallize via evaporation, resulting in viscous syrups. Vapor diffusion is required.
Complexation: Follow the same stoichiometry as Protocol B, substituting Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) as the metal source, and using Acetonitrile (MeCN) instead of MeOH.
Crystallization (Vapor Diffusion): Place 3 mL of the filtered reaction mixture into a 1-dram inner vial (uncapped). Place this vial inside a 20 mL outer scintillation vial containing 5 mL of Diethyl Ether (antisolvent). Cap the outer vial tightly.
Causality: The volatile diethyl ether slowly diffuses into the MeCN mother liquor. This gently lowers the dielectric constant of the solvent system, inducing nucleation without causing the supersaturation shock that leads to amorphous powders. Colorless/pale yellow crystals will form within 5–10 days[1].
Quantitative Data Summary
The table below summarizes the expected physicochemical parameters and structural motifs for complexes derived from this ligand.
Coordination Polymers of Vanadium and Selected Metal Ions with N,O-Donor Schiff Base Ligands—Synthesis, Crystal Structure, and Application. PMC / National Institutes of Health. Available at:[Link]
Synthesis and characterization of metal complexes of Calcein Blue: Formation of monomeric, ion pair and coordination polymeric structures. ResearchGate. Available at: [Link]
Schiff Base Triggering Synthesis of Copper(II) Complex and its Catalytic Fate towards Mimics of Phenoxazinone Synthase Activity. ResearchGate. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Status: Active
Ticket ID: CHEM-SUP-8821
Subject: Yield Optimization & Troubleshooting for Reductive Amination of Salicylaldehyde Derivatives
Executive Summary & Reaction Logic
The Challenge:
Synthesizing 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol involves the reductive amination of 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde) with 2-fluorobenzylamine . While theoretically straightforward, this specific scaffold presents three "Yield Killers" that often result in <40% isolation yields despite high HPLC conversion:
The "Salicyl" Trap (Imine Stability): The intermediate imine (Schiff base) is stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl and the imine nitrogen. This makes the imine thermodynamically stable but kinetically resistant to reduction by mild hydrides.
Boron Chelation: The resulting product contains a phenol and a secondary amine in close proximity, creating a perfect bidentate ligand for boron species (byproducts of NaBH₄/STAB). These complexes are often water-soluble or "oily," leading to massive losses during aqueous workup.
Amphoteric Solubility: The product is zwitterionic. It acts as a base (amine) and an acid (phenol), making it soluble in both highly acidic and highly basic aqueous layers.
Visual Workflow: The Optimized Pathway
The following diagram outlines the critical decision nodes where yield is typically lost.
Caption: Workflow identifying the critical "Boron Trap" and the necessity of an acidic quench to release the free amine.
Troubleshooting Guide (Q&A Format)
Phase 1: The Reaction (Imine Formation & Reduction)
Q: My reaction stalls at the imine stage. I see the Schiff base spot on TLC, but the amine product isn't forming. Why?A: This is the "Salicyl Effect." The intramolecular hydrogen bond (O-H···N) stabilizes the imine, reducing the electrophilicity of the C=N bond.
The Fix: You must activate the imine.
Method 1 (Protic Activation): Ensure you are using a protic solvent (MeOH or EtOH). The solvent helps disrupt the intramolecular bond.
) during the imine formation step. This coordinates with the phenol and activates the imine for reduction.
Method 3 (Stepwise): Do not add the hydride immediately. Stir the aldehyde and amine for 2–4 hours (or reflux for 1 hour) to ensure complete imine formation, then cool to 0°C and add the reducing agent.
Q: Which reducing agent should I use? NaBH₄, NaBH₃CN, or STAB?A:
Recommendation:NaBH₄ (Sodium Borohydride) is preferred for salicylaldehyde derivatives.
Reasoning: While STAB (Sodium Triacetoxyborohydride) is usually milder, it can be too mild for the stable salicyl-imine. NaBH₄ is strong enough to overcome the H-bond stabilization.
Protocol: Add NaBH₄ (1.5–2.0 eq) portion-wise at 0°C. Allow to warm to room temperature.
Phase 2: Workup & Isolation (The "Yield Killers")
Q: I get a sticky oil that won't crystallize, and NMR shows broad peaks. What is this?A: You likely have a Boron-Amine complex . The boron byproduct coordinates with the phenolic oxygen and the amine nitrogen, forming a stable 5- or 6-membered chelate ring.
The Fix (The Acid Boil): You cannot just add water. You must destroy the complex.
After the reaction, quench with 1M HCl until pH < 2.
Stir (or heat to 50°C) for 30 minutes. This hydrolyzes the B-N and B-O bonds.
Q: When I extract with Ethyl Acetate/Water, the product stays in the water. Why?A: The product is amphoteric .
At pH < 4: The amine is protonated (
). It is water-soluble.
At pH > 10: The phenol is deprotonated (
). It is water-soluble.
The Fix (Isoelectric Point): You must adjust the aqueous phase to pH 7.5 – 8.5 . This is the "sweet spot" where the molecule is neutral (zwitterionic but net neutral) and will either precipitate out or extract efficiently into DCM or EtOAc.
Optimized Experimental Protocol
Objective: Synthesis of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (Target: >85% Yield).
Reagents:
5-Bromo-2-hydroxybenzaldehyde (1.0 eq)
2-Fluorobenzylamine (1.05 eq)
Sodium Borohydride (NaBH₄) (1.5 eq)
Solvent: Methanol (anhydrous preferred)
Step-by-Step Procedure:
Imine Formation:
Dissolve 5-bromo-2-hydroxybenzaldehyde in Methanol (concentration ~0.5 M).
Add 2-fluorobenzylamine dropwise at Room Temperature (RT).
Observation: The solution should turn bright yellow immediately (Schiff base formation).
Stir at RT for 2 hours. (If a heavy precipitate forms, add more MeOH to redissolve or ensure efficient stirring).
Reduction:
Cool the mixture to 0°C (Ice bath).
Add NaBH₄ portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).
Remove ice bath and stir at RT for 2 hours.
QC Check: TLC should show disappearance of the yellow imine spot and appearance of a more polar, UV-active spot.
Crucial Step: Stir this acidic solution for 30 mins (mild heating to 40°C helps ensure Boron removal).
Isolation:
Neutralize carefully with Saturated
or 1M NaOH to pH ~8 .
Scenario A (Precipitation): If the product precipitates as a white/off-white solid, filter and wash with cold water.
Scenario B (Extraction): If no precipitate, extract with Dichloromethane (DCM) (3x).
Wash combined organics with Brine -> Dry over
-> Concentrate.
Purification:
Recrystallization from EtOH/Water or Hexane/EtOAc is usually sufficient.
Avoid silica columns if possible, as the secondary amine can streak. If necessary, use 1% Triethylamine in the eluent.
Data & Comparison Tables
Table 1: Reducing Agent Performance for Salicyl-Imines
Reducing Agent
Reaction Rate
Yield
Risk Factor
Recommendation
NaBH₄
Fast
High (85-95%)
Gas evolution
Primary Choice
NaBH(OAc)₃ (STAB)
Slow
Mod (60-70%)
Incomplete reduction due to H-bond stability
Use only if acid-sensitive groups present
NaBH₃CN
Moderate
High (80-90%)
Toxic Cyanide byproduct
Avoid unless necessary
Table 2: Solvent Effects on Imine Formation
Solvent
Imine Conversion
Solubility of Intermediate
Notes
Methanol
Excellent
High
Best for NaBH₄ reduction.
Ethanol
Good
Moderate
Good for recrystallization later.
DCM
Poor
High
Avoid for reaction; good for extraction.
THF
Moderate
High
Use if using .
References
Reductive Amination Mechanisms & Boron Traps
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
Synthesis of Salicylaldehyde Schiff Bases (Imine Stability)
Cimerman, Z., et al. "Schiff Bases Derived from Aminopyridines as Spectrofluorimetric Reagents." Molecules, 2000. (Discusses the stability of the O-H...N bond).
General Protocol for Aminomethyl Phenols
"Reductive Amination - Common Conditions: NaBH4."[3][4] Common Organic Chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol
Guide ID: TSC-2026-03-SOL01
Compound: 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol
CAS Number: 1232788-88-3[1]
Audience: Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common and immediate questions regarding the solubility of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol.
Q1: What is the recommended solvent for creating a stock solution of this compound?
For creating high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic molecules, including those with complex structures and multiple functional groups.[2][3] While specific quantitative data for this exact compound is not widely published, analogous brominated phenols show high solubility in DMSO.[4]
Q2: I tried dissolving the compound in methanol and it's not working well. Why?
While methanol is a polar solvent, it is a polar protic solvent, meaning it has a hydroxyl (-OH) group that can act as a hydrogen bond donor.[5] The target molecule, 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol, is a relatively large, complex structure. The bulky brominated phenol and fluorobenzyl groups can sterically hinder the formation of an efficient and stable solvation shell with smaller solvent molecules like methanol. Furthermore, while the compound has hydrogen bond donor sites (the phenolic -OH and secondary amine -NH), its overall structure has significant non-polar character, which can limit its solubility in highly polar protic solvents like methanol.
Q3: My DMSO stock solution appears hazy or has particulates, especially at room temperature. What's wrong?
This can be due to a few factors:
Concentration Limit Exceeded: You may be attempting to create a solution that is above the compound's maximum solubility limit in DMSO.
Hygroscopic Nature of DMSO: DMSO readily absorbs moisture from the atmosphere.[6] The presence of water can significantly decrease the solubility of hydrophobic compounds.[7][8]
Low Temperature: DMSO has a relatively high freezing point of 18.5°C (65.3°F).[3][9] If your lab is cool, the DMSO itself could be solidifying or becoming highly viscous, trapping undissolved compound.
Q4: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous buffer (e.g., PBS). How can I fix this?
This is a very common issue known as "crashing out" and occurs because the compound is poorly soluble in water.[7][10] Here are several strategies to overcome this:
Lower the Final Concentration: The most direct solution is to reduce the target concentration in your final aqueous medium.[7][10]
Increase Final DMSO Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) can help keep the compound in solution. Always run a vehicle control to account for solvent effects.[7]
Use a Surfactant: Adding a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 to your aqueous buffer can help maintain the solubility of hydrophobic compounds.[7][10]
Prepare Fresh Dilutions: Do not store dilute aqueous solutions. Prepare them fresh from your concentrated DMSO stock for each experiment.[10]
Section 2: The Underlying Science: DMSO vs. Methanol
Understanding the molecular interactions between the solute and the solvents is key to troubleshooting.
The principle of "like dissolves like" governs solubility, which refers to the polarity of the substances involved.[11][12][13] The solubility of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol is dictated by the balance of its various functional groups and how they interact with the solvent.
Polar Groups (Promote Solubility):
Phenolic Hydroxyl (-OH): Can donate a hydrogen bond.
Secondary Amine (-NH-): Can both donate and accept a hydrogen bond.
Fluorine and Bromine: Electronegative atoms that create bond dipoles.
Non-Polar Groups (Hinder Solubility in Polar Solvents):
Aromatic Rings (Phenol and Fluorobenzyl): Large, non-polar, hydrophobic surfaces.
Excellent at dissolving large, polar, and non-polar compounds.[3][6]
Good solvent for many polar organic molecules.[16][17]
Weaknesses
Hygroscopic; high boiling point makes it difficult to remove.
Weaker solvent for large molecules with significant non-polar character.
Why DMSO is Superior for this Compound:
DMSO is a larger molecule and a very strong hydrogen bond acceptor. It can effectively solvate the polar -OH and -NH groups of the target molecule. Crucially, its methyl groups can engage in van der Waals interactions with the large non-polar aromatic rings.[6] This dual capability makes it an excellent "universal solvent" for complex molecules that have both polar and non-polar regions.[6]
Why Methanol Struggles:
Methanol is a small, highly polar molecule that forms a strong, structured network through its own hydrogen bonds.[5] For a large solute like 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol to dissolve, it must break apart this solvent network and form new, energetically favorable interactions. The large hydrophobic surface of the molecule disrupts methanol's hydrogen bonding network more than it can compensate for with new solute-solvent bonds, leading to poor solubility.
Section 3: Troubleshooting Workflow & Best Practices
When facing solubility issues, a systematic approach is crucial. Use the following guide and the accompanying workflow diagram to diagnose and solve the problem.
Troubleshooting Guide
Problem
Potential Cause
Recommended Action
Powder will not dissolve at all.
1. Compound purity issue.2. Incorrect solvent.3. Concentration too high.
1. Verify compound identity and purity (e.g., via LC-MS or NMR).2. Confirm you are using high-purity, anhydrous DMSO.[7]3. Attempt to dissolve a smaller amount of compound.
Solution is hazy or contains fine particles.
1. Incomplete dissolution.2. Water contamination in DMSO.[8]3. Compound has low melting point and is "oiling out".
1. Apply gentle energy: vortex vigorously, then sonicate in a water bath for 5-10 minute intervals.[7]2. Use fresh, anhydrous grade DMSO from a newly opened bottle.3. Gentle warming (to 30-40°C) may help, but monitor for degradation.[7]
Compound dissolves initially but crashes out over time.
1. Supersaturated solution was formed.2. Temperature change.3. Absorption of atmospheric water.
1. The concentration is too high for long-term stability. Prepare a more dilute stock.2. Store stock solutions at a consistent temperature. If stored at -20°C, ensure it is fully thawed and vortexed before use.3. Use vials with tight-fitting, PTFE-lined caps. Aliquot into single-use volumes to minimize moisture exposure.[10]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for dissolving 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol.
Section 4: Experimental Protocols
Follow these detailed protocols to ensure reproducible results.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Pre-Weigh Compound: Accurately weigh a specific amount of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol powder (MW: 310.16 g/mol ) into a sterile, appropriate-sized glass or polypropylene vial. For example, weigh 3.1 mg.
Calculate Solvent Volume: Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration.
Example: For 3.1 mg (0.0031 g): Volume = [0.0031 / 310.16] / 0.01 = 0.001 L = 1.0 mL.
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
Facilitate Dissolution:
Cap the vial tightly and vortex vigorously for 1-2 minutes.
If solids remain, place the vial in an ultrasonic water bath and sonicate for 10-15 minutes.[7] Visually inspect for clarity.
If needed, gently warm the solution to 30-40°C in a water bath, vortexing intermittently. Avoid excessive heat, which could degrade the compound.[7]
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C for long-term stability.
Protocol 2: General Method for Assessing Solubility
This protocol uses the shake-flask method to estimate thermodynamic solubility.[4]
Preparation: Add an excess amount of the compound to a known volume of the test solvent (e.g., 5-10 mg in 1 mL of methanol) in a sealed glass vial. The presence of undissolved solid is essential.
Equilibration: Agitate the vial on a shaker or rotator at a constant, controlled temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium.
Separation: After equilibration, let the vial stand to allow the excess solid to settle.
Sampling: Carefully remove a known volume of the supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove all undissolved particles.
Analysis: Dilute the filtered supernatant with a suitable solvent and analyze the concentration using a validated analytical method, such as HPLC-UV. The measured concentration represents the equilibrium solubility.
Minimizing side reactions during reductive amination of bromosalicylaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges presented by bromosalicylaldehyde substrates.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges presented by bromosalicylaldehyde substrates. This molecule is a "tri-functional" threat in synthesis: it contains a highly electrophilic aldehyde, an acidic/nucleophilic ortho-phenol group, and a reducible aryl bromide.
When subjected to reductive amination, these competing functionalities often lead to complex mixtures if the reaction kinetics are not strictly controlled. Below is our comprehensive troubleshooting guide, structured to help you diagnose side reactions, understand their mechanistic causality, and implement field-proven protocols to synthesize your target amines with high fidelity.
🛠️ Troubleshooting & FAQs
Q1: My LC-MS shows a massive peak for bromosalicyl alcohol. Why is the reducing agent attacking the aldehyde before the imine forms?
The Causality: This is a classic kinetic competition. If you are using Sodium Borohydride (NaBH₄), its hydride transfer to the highly electrophilic aldehyde is significantly faster than the condensation of the amine with the aldehyde to form the imine[1].
The Solution: You must switch to a milder, more selective reducing agent. Sodium Triacetoxyborohydride (NaBH(OAc)₃, commonly known as STAB) is the industry standard here. The electron-withdrawing acetate groups stabilize the boron-hydride bond, rendering it essentially unreactive toward aldehydes but highly reactive toward protonated imines (iminium ions)[2].
Q2: I am trying to synthesize a secondary amine, but I keep getting a tertiary amine byproduct. How do I prevent over-alkylation?
The Causality: Secondary amines (your desired product) are often more nucleophilic and less sterically hindered than the primary amine starting material. If the reduction is too slow, or if the reducing agent is added too early, the newly formed secondary amine will attack unreacted bromosalicylaldehyde, forming an enamine/iminium intermediate that reduces to a tertiary amine[2],[1].
The Solution: Employ an indirect (stepwise) reductive amination. Pre-form the imine completely by stirring the aldehyde and primary amine with a dehydrating agent (e.g., anhydrous MgSO₄ or Ti(O-iPr)₄) for 1–2 hours before introducing the hydride source[2].
Q3: I used Palladium on Carbon (Pd/C) with Hydrogen gas for the reductive amination, but NMR shows the bromine atom is missing. What happened?
The Causality: Aryl bromides are highly susceptible to hydrodehalogenation (reductive cleavage of the C-Br bond) under catalytic hydrogenation conditions. The palladium inserts into the C-Br bond via oxidative addition, followed by hydride transfer and reductive elimination, yielding a debrominated salicylaldehyde derivative[3].
The Solution: Abandon catalytic hydrogenation for this substrate. Borohydride-based reagents (like STAB or NaBH₃CN) are completely orthogonal to aryl halides and will leave the bromine substituent intact under standard conditions[4].
Q4: The reaction stalls, and I isolate strange cyclic byproducts like benzoxazines instead of the linear amine. Does the phenol group interfere?
The Causality: Yes. The ortho-hydroxyl group of salicylaldehyde derivatives is notorious for participating in side reactions. It forms strong intramolecular hydrogen bonds with the imine nitrogen, which can decrease its electrophilicity. Furthermore, if the reduction is sluggish, the phenol oxygen can act as an internal nucleophile, attacking the imine to form stable aminals or benzoxazine derivatives[5].
The Solution: Add 1–2 equivalents of glacial acetic acid (AcOH). The acid disrupts the intramolecular hydrogen bonding by fully protonating the imine to an iminium ion. This drastically accelerates the hydride reduction step so that it outcompetes the slower cyclization pathway[2],[5].
📊 Quantitative Data: Reagent Selection Matrix
To summarize the causality discussed above, use the following matrix to select the appropriate reducing agent based on your tolerance for specific side reactions.
Reducing Agent
Aldehyde Reduction Risk
Over-alkylation Risk
Debromination Risk
Operational Notes
NaBH₄
High
High
Low
Too reactive; requires strict stepwise protocol.
NaBH₃CN
Low
Medium
Low
Highly toxic (generates HCN); requires fume hood.
NaBH(OAc)₃
Very Low
Low
Low
Optimal choice ; moisture sensitive but highly selective.
Pd/C + H₂
Low
Medium
High
Incompatible with brominated substrates.
🔬 Mechanistic & Workflow Visualizations
Caption: Mechanistic divergence in the reductive amination of bromosalicylaldehyde.
Caption: Step-by-step workflow for the optimized indirect reductive amination protocol.
🧪 Standard Operating Procedure (SOP)
Protocol: Optimized Indirect Reductive Amination of Bromosalicylaldehyde using STAB
This protocol is a self-validating system designed to isolate the imine formation step from the reduction step, thereby eliminating aldehyde reduction and over-alkylation[2].
Imine Condensation: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve bromosalicylaldehyde (1.0 equiv) and the primary amine (1.05 equiv) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.
Water Scavenging: Add anhydrous MgSO₄ (2.0 equiv) to the suspension. Stir at room temperature for 2 hours. Validation check: An aliquot analyzed by TLC or LC-MS should show complete consumption of the aldehyde.
Acidification: Add glacial acetic acid (1.0 equiv) to adjust the apparent pH to ~4–5. This disrupts phenol-imine hydrogen bonding and generates the highly electrophilic iminium ion.
Reduction: Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv). The reaction is mildly exothermic; control the addition rate to maintain room temperature.
Maturation: Stir at room temperature for 4–12 hours. Monitor the disappearance of the imine via LC-MS.
Quench & Extraction: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (Caution: gas evolution will occur). Stir for 15 minutes. Extract the aqueous layer three times with Dichloromethane (DCM).
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude secondary amine via flash column chromatography if necessary.
📚 References
1.[2] Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications, 1996. URL:[Link]
2.[1] Asano, K. "Reductive Amination, and How It Works." Master Organic Chemistry, 2017. URL:[Link]
3.[5] Seidel, D., et al. "Redox-neutral α-oxygenation of amines: reaction development and elucidation of the mechanism." Journal of the American Chemical Society, ACS Publications, 2014. URL: [Link]
4.[4] Baxter, E. W., & Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, Wiley Online Library, 2002. URL:[Link]
5.[3] Marković, S., et al. "Debromination of endo-(+)-3-bromocamphor with primary amines." Journal of the Brazilian Chemical Society, 2013. URL:[Link](Note: Cited for context on primary amine-mediated debromination pathways).
Technical Support Center: Purification Strategies for 2-Fluorobenzylamine Removal
Case ID: 2-FBA-PUR-001 Status: Active Agent: Senior Application Scientist Subject: Removal of unreacted 2-fluorobenzylamine (2-FBA) from reaction mixtures. Executive Summary 2-Fluorobenzylamine (CAS: 89-99-6) is a versat...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: 2-FBA-PUR-001
Status: Active
Agent: Senior Application Scientist
Subject: Removal of unreacted 2-fluorobenzylamine (2-FBA) from reaction mixtures.
Executive Summary
2-Fluorobenzylamine (CAS: 89-99-6) is a versatile building block, but its physical properties—specifically its high boiling point (~175°C) and nucleophilic nature—make it a persistent impurity. Unlike lower molecular weight amines, it cannot be removed by simple evaporation.
This guide provides three validated workflows for removing 2-FBA, selected based on the chemical stability and basicity of your target product.
The "Enemy": 2-Fluorobenzylamine Profile
Property
Value
Implication for Purification
Boiling Point
174–176°C
Cannot be removed by rotovap/high-vacuum drying.
Basicity (pKa)
~8.8–9.0 (Est.)
Highly responsive to acid-base extraction.
Nucleophilicity
High (Primary Amine)
Susceptible to electrophilic scavengers (Isocyanates).
UV Activity
Distinct (260-270 nm)
Visible on TLC/HPLC; Fluorine substitution aids tracking.
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the safest purification method for your specific crude mixture.
Figure 1: Decision tree for selecting the optimal purification strategy based on product chemistry.
Protocol A: Liquid-Liquid Extraction (LLE)
Best For: Amides, Esters, or Neutral products stable to mild acid.
This method exploits the basicity of 2-FBA. By lowering the pH, we protonate the amine (
), rendering it water-soluble while your neutral product remains in the organic layer.[1]
Step-by-Step Workflow
Dilution: Dilute the crude reaction mixture with a non-water-miscible solvent (Ethyl Acetate or Dichloromethane).
Ratio: Use at least 10 mL solvent per 1 mmol of substrate to prevent oiling out.
Acid Wash (The Critical Step):
Wash the organic layer 3 times with 1M HCl (or 10% Citric Acid if product is acid-sensitive).
Volume: Use 1:1 volume ratio relative to the organic layer.
Validation Checkpoint:
Test the pH of the aqueous output.[1][2] It must be pH < 2 . If not, the amine is not fully protonated—add more acid.
Final Wash: Wash the organic layer once with Brine (Saturated NaCl) to remove entrained water.
Drying: Dry over
, filter, and concentrate.
Troubleshooting Emulsions:
The fluorine atom on 2-FBA increases lipophilicity compared to benzylamine, occasionally causing emulsions.
Fix: Add a small amount of Methanol (2-5%) to the organic layer or filter the biphasic mixture through a pad of Celite to break the emulsion.
Protocol B: Solid-Supported Scavenging
Best For: Basic products (Secondary/Tertiary amines) where Acid Extraction would remove the product too.
When you cannot use pH to separate your product from 2-FBA (because both are amines), you must use chemoselectivity . We use a polymer-supported electrophile (PS-Isocyanate) that reacts rapidly with primary amines (2-FBA) but reacts slowly or not at all with hindered secondary/tertiary amines.
The Mechanism
The unreacted 2-FBA attacks the isocyanate bead, forming an insoluble urea. Filtration removes the bead and the impurity.
Figure 2: Chemoselective removal of 2-FBA using PS-Isocyanate resin.
Protocol
Stoichiometry: Calculate the excess 2-FBA remaining (via LCMS/NMR). Add 3 equivalents of PS-Isocyanate resin relative to the impurity (not the product).
Solvent: Dissolve crude in DCM or THF (Resins swell best in these). Avoid Methanol (can react with isocyanates slowly).
Incubation: Shake gently at Room Temperature for 2–4 hours.
Do not stir with a magnetic bar—this grinds the resin, creating fine particles that clog filters.
Filtration: Filter through a fritted glass funnel or a cotton plug.
Rinse: Rinse the resin cake with DCM to recover any entrained product.
Protocol C: Chromatography & Visualization
Best For: Complex mixtures where A and B are insufficient.
TLC Visualization
2-Fluorobenzylamine is UV active but can be faint depending on concentration.
Stain: Ninhydrin is mandatory. It stains primary amines (2-FBA) a distinct red/purple .
Rf Value: On standard Silica (Hex/EtOAc), 2-FBA will streak near the baseline due to interaction with silanols.
Column Conditions
To prevent 2-FBA from streaking and co-eluting with your product, you must modify the mobile phase:
Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM/MeOH + 1%
).
Effect: The modifier saturates the silica's acidic sites, allowing the 2-FBA to elute as a sharp peak, usually eluting after non-polar products.
Frequently Asked Questions (FAQ)
Q: I used Protocol A (Acid Wash), but I still see 2-FBA in my NMR.
Diagnosis: Your aqueous layer likely wasn't acidic enough, or you saturated the aqueous layer with salt too early (salting out effect).
Solution: Check the pH of the aqueous layer during extraction. It must be < 2. Avoid using Brine until after the acid washes are complete.
Q: Can I remove 2-FBA by high-vacuum drying?
Answer: No. With a boiling point of ~175°C, you would need industrial-grade vacuum (<0.1 mmHg) and heat (>60°C) for prolonged periods, which risks decomposing your product.
Q: Is 2-Fluorobenzylamine toxic?
Safety: Yes, it is a corrosive skin irritant and causes severe eye damage [1].[3] Always wear gloves and eye protection. Treat all aqueous waste from Protocol A as hazardous halogenated waste.
References
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Fluorobenzylamine. Link
Biotage. (2024). Isolute® PS-Isocyanate Scavenger Resin User Guide. Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).
PubChem. (2024). Compound Summary: 2-Fluorobenzylamine.[4] National Library of Medicine. Link
Technical Support Center: Optimizing pH for Aminomethylphenol Extraction
Welcome to the technical support center for the optimization of aminomethylphenol extraction. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficien...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the optimization of aminomethylphenol extraction. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency and purity of their extraction processes. Here, we will delve into the critical role of pH and provide you with the foundational knowledge, practical protocols, and troubleshooting advice to master this technique.
Fundamentals: The "Why" Behind pH Optimization
Aminomethylphenols are amphoteric molecules, meaning they possess both a basic amino group (-NH₂) and an acidic phenolic hydroxyl group (-OH). This dual nature makes their solubility—and thus their extractability—highly dependent on the pH of the aqueous solution. The underlying principle governing this behavior is the pH-partition hypothesis , which states that a molecule's ability to cross a lipid (organic) membrane is greatest when it is in its neutral, un-ionized form.[1][2][3][4]
The ionization state of each functional group is determined by its acid dissociation constant (pKa) and the pH of the solution, a relationship described by the Henderson-Hasselbalch equation.[5][6][7][8][9]
The Amino Group (pKa₁): This group is basic. At a pH below its pKa, it will be protonated (e.g., -NH₃⁺), making the molecule charged and more soluble in the aqueous phase. At a pH above its pKa, it will be in its neutral form (-NH₂).
The Phenolic Group (pKa₂): This group is acidic. At a pH above its pKa, it will be deprotonated (e.g., -O⁻), rendering the molecule charged and preferentially soluble in the aqueous phase. At a pH below its pKa, it will be in its neutral form (-OH).
Therefore, to maximize the extraction of an aminomethylphenol into an organic solvent, the pH of the aqueous solution must be carefully adjusted to a point where the molecule is predominantly in its neutral, uncharged state. This "sweet spot" lies between the pKa of the amino group (pKa₁) and the pKa of the phenolic group (pKa₂).
The specific pKa values are crucial and vary between the different isomers of aminomethylphenol.
Isomer
pKa₁ (-NH₃⁺ / -NH₂)
pKa₂ (-OH / -O⁻)
Optimal pH Range (for Neutral Species)
2-Aminomethylphenol
~4.74
~10.1
5.0 - 9.5
3-Aminomethylphenol
~4.30
~9.8
4.5 - 9.0
4-Aminomethylphenol
~5.30
~10.3
5.5 - 9.5
Note: These pKa values are approximate and can vary slightly based on experimental conditions. The first pKa corresponds to the equilibrium of the amino group, while the second corresponds to the phenolic group equilibrium.[10]
This protocol provides a systematic approach to determine the optimal pH for the liquid-liquid extraction (LLE) of a specific aminomethylphenol isomer.
Objective: To identify the pH at which the extraction efficiency of the target aminomethylphenol from an aqueous solution into an organic solvent is maximized.
Buffer solutions (pH 4, 7, 10) for pH meter calibration
Separatory funnels (125 mL)
Calibrated pH meter
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
Prepare Stock Solution: Prepare a stock solution of your aminomethylphenol isomer in deionized water at a known concentration (e.g., 100 µg/mL).
pH Adjustment:
Aliquot a fixed volume of the stock solution (e.g., 20 mL) into a series of beakers.
Create a pH gradient across these samples. For example, for 2-Aminomethylphenol (pKa₁ ≈ 4.74, pKa₂ ≈ 10.1), you should test pH values spanning this range and beyond (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10, 11).
Carefully adjust the pH of each sample using dropwise additions of 1 M HCl or 1 M NaOH while monitoring with a calibrated pH meter.
Liquid-Liquid Extraction:
Transfer each pH-adjusted aqueous sample to a separate separatory funnel.
Add a precise volume of your chosen organic solvent (e.g., 20 mL of ethyl acetate) to each funnel.[13]
Stopper the funnels and shake gently for 2-3 minutes to allow for partitioning. To prevent emulsion formation, use gentle inversions rather than vigorous shaking.[14]
Phase Separation:
Allow the funnels to stand until the aqueous and organic layers have completely separated.
Carefully drain the lower (aqueous) layer and collect the upper (organic) layer.
Analysis:
Analyze the concentration of the aminomethylphenol in each organic extract using a suitable analytical method (e.g., HPLC-UV).
Create a plot of Extraction Efficiency (%) versus pH to visually determine the optimal pH for extraction.
Visualization of the Optimization Workflow
The following diagram outlines the logical steps for optimizing the pH for aminomethylphenol extraction.
Caption: Workflow for pH optimization in aminomethylphenol extraction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction of aminomethylphenols.
Q1: Why is my extraction yield consistently low, even at the predicted optimal pH?
Potential Cause 1: Incorrect Solvent Choice. The polarity of your organic solvent may not be suitable for aminomethylphenol.
Solution: Aminomethylphenols are moderately polar. Solvents like ethyl acetate, methyl isobutyl ketone (MIBK), and medium-polarity alcohols are often effective.[11][12][15] Avoid highly nonpolar solvents like hexane.
Potential Cause 2: Insufficient Salting-Out. The analyte may still have significant solubility in the aqueous phase.
Solution: Add a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the aqueous phase to saturation. This increases the ionic strength, decreases the solubility of the organic analyte in the aqueous layer, and drives it into the organic phase.[16]
Potential Cause 3: Insufficient Phase Contact.
Solution: Ensure adequate mixing of the two phases. While vigorous shaking can cause emulsions, gentle but prolonged (2-5 minutes) inversion of the separatory funnel is necessary for the analyte to partition effectively.[14]
Q2: I'm observing a thick emulsion layer between the aqueous and organic phases. How can I resolve this?
Potential Cause: High concentration of analytes or presence of surfactant-like impurities. Emulsions are common when samples contain compounds that have solubility in both phases.[14][17]
Solution 1: Gentle Mixing. As a preventative measure, swirl or gently invert the separatory funnel instead of shaking it vigorously.[14]
Solution 2: Salting Out. Add saturated brine (NaCl solution). This increases the polarity of the aqueous phase and can help force the separation.[14][18]
Solution 3: Centrifugation. If the emulsion persists, transferring the mixture to a centrifuge tube and spinning it can effectively break the emulsion.[19]
Solution 4: Filtration. In some cases, passing the mixture through a glass wool plug or a phase separation filter paper can help break the emulsion.[14]
Q3: My final extract contains many impurities. How can I improve the selectivity of my extraction?
Potential Cause: Co-extraction of other acidic or basic compounds. The chosen pH may be optimal for your target analyte but also allows for the extraction of other compounds with similar properties.
Solution: Implement a Back-Extraction. This is a powerful technique to clean up your extract.[16]
Perform the initial extraction at the optimal pH (e.g., pH 7) to move your neutral aminomethylphenol into the organic phase, leaving behind highly polar impurities.
Separate the organic layer and wash it with a highly acidic aqueous solution (e.g., pH 2). At this pH, your aminomethylphenol will become protonated (-NH₃⁺) and move back into the new aqueous phase, while neutral impurities remain in the organic layer.
Discard the organic layer. Take the clean, acidic aqueous layer containing your protonated analyte and adjust its pH back to the optimal neutral range (e.g., pH 7).
Perform a final extraction with a fresh portion of organic solvent. This will extract your now-neutral aminomethylphenol, leaving behind any acidic or basic impurities that were not removed in the first step.
Q4: How do I choose between different organic solvents?
Consider Polarity and Solubility: The solvent should be a good solvent for the neutral form of aminomethylphenol but immiscible with water. Medium-polarity solvents are generally a good starting point.[11]
Consider Density: Solvents like dichloromethane (denser than water) will form the bottom layer, while solvents like ethyl acetate and diethyl ether (less dense than water) will form the top layer. This is a practical consideration for ease of separation.
Consider Volatility and Safety: The boiling point of the solvent is important for the subsequent evaporation step. Always work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for the chosen solvent.
References
Tips for Troubleshooting Liquid–Liquid Extractions. (2017, December 1). LCGC International. [Link]
Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil. [Link]
What is the best solvent to prepare phenol and flavonoid extracts?. (2021, September 15). ResearchGate. [Link]
Solvent extraction of phenols from water. Academia.edu. [Link]
How Can We Improve Our Liquid-Liquid Extraction Processes?. (2025, January 21). SCION Instruments. [Link]
Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. PMC. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Phenol Derivative Stability Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. You are likely here because your clear phenolic solution has turned pink, your LC-MS shows inexplicable mass shifts, or your bioassay is flagging a "hit" that vanishes upon retesting.
Phenols are chemically promiscuous.[1] Their electron-rich aromatic rings make them prone to oxidative degradation via Proton-Coupled Electron Transfer (PCET) .[1] This guide provides the diagnostic frameworks and protocols to stabilize your compounds.
Module 1: Diagnostic & Root Cause Analysis
User Query: "How do I know if my compound is degrading or if I just have a minor impurity?"
Dr. Aris: Degradation of phenols is rarely silent.[1] It leaves distinct visual and analytical fingerprints.[1] Use this diagnostic matrix to identify the specific mode of failure.
The Oxidation Cascade (Mechanism of Failure)
Before fixing the issue, you must understand the enemy. Phenols degrade through a radical mechanism, primarily driven by dissolved oxygen and trace metals.[1]
Figure 1: The Phenol Oxidation Cascade.[1][2] Note that the Phenoxy Radical is the "gateway" intermediate for all degradation pathways.
User Query: "My compound shows nanomolar activity in the HRP assay, but zero activity in the orthogonal screen. Why?"
Dr. Aris: You have likely encountered a PAINS (Pan-Assay Interference Compounds) artifact.[1] Phenols are notorious for "Redox Cycling."[1]
The Mechanism:
The phenol oxidizes to a quinone.
The quinone is reduced back to a phenol by reducing agents in your buffer (e.g., DTT, NADPH).
This cycle consumes oxygen and generates Hydrogen Peroxide (H₂O₂) .[1]
H₂O₂ mimics the signal in peroxidase-coupled assays or oxidizes the protein target (cysteine modification), causing a false "hit."
Figure 2: Redox Cycling Mechanism.[1] The compound is not inhibiting the target; it is generating peroxide that triggers the detector.
Troubleshooting Protocol:
Add Catalase: If adding catalase (which destroys H₂O₂) eliminates the signal, your "drug" is a redox cycler.
Remove DTT: Repeat the assay without reducing agents.
Check Detergents: Add 0.01% Triton X-100.[1] If potency drops significantly, your compound was likely aggregating (another phenolic artifact).
Module 4: Structural Workarounds (Synthesis)
User Query: "I am in the lead optimization phase. How do I design out this instability?"
Dr. Aris: If the phenol is essential for binding (e.g., H-bond donor), you must modulate its electron density (oxidation potential).
Block the Para Position: The position para to the hydroxyl is the most reactive site for oxidative coupling.
Strategy: Introduce a Fluorine, Chlorine, or Methyl group at the para position to block dimerization.
Electron Withdrawing Groups (EWGs):
Strategy: Add EWGs (F, CF₃, CN) to the ring. This lowers the HOMO energy, making the ring harder to oxidize.
Trade-off: This increases the acidity (lowers pKa) of the phenol, which may affect binding or permeability.
Steric Shielding:
Strategy: Add bulky groups (t-Butyl, i-Propyl) ortho to the hydroxyl (e.g., Propofol).[1] This kinetically inhibits the approach of oxidants and stabilizes the phenoxy radical if it forms.
References
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[6] Journal of Medicinal Chemistry, 53(7), 2719–2740.[6]
Bolton, J. L., et al. (2000). The Role of Quinones in Toxicology.[1] Chemical Research in Toxicology, 13(3), 135–160.
Pattison, D. I., & Davies, M. J. (2006). Actions of Ultraviolet Light on Cellular Structures. Comprehensive Series in Photosciences, 87-112.[1] (Mechanisms of Phenol Oxidation).
Aldrich Technical Bulletin. Degassing Solvents via Freeze-Pump-Thaw.
Troubleshooting low melting points in fluorinated phenol synthesis
Technical Support Center: Fluorinated Phenol Synthesis Topic: Troubleshooting Low Melting Points & Purity Issues Reference Ticket: #FP-SYN-001 Welcome to the Technical Support Center Operator: Dr. Aris Thorne, Senior App...
Operator: Dr. Aris Thorne, Senior Application Scientist
Status: Online
Objective: Diagnose and resolve melting point (MP) depression in fluorinated phenol synthesis.
Low melting points in fluorinated phenols are rarely a random anomaly; they are a precise diagnostic indicator of specific impurities. Unlike standard phenols, fluorinated variants exhibit unique hydrogen-bonding behaviors and crystal packing disruptions. If your product is "oiling out" or melting 5–10°C below the literature value, you are likely dealing with a eutectic mixture formed by regioisomers , water , or oxidative byproducts .
This guide abandons generic advice to focus on the specific causality of fluorine chemistry.
Part 1: The Diagnostic Framework (Root Cause Analysis)
Q: My NMR looks clean, but the melting point is off by 8°C. Why?
A: You are likely fighting Raoult’s Law of Freezing Point Depression in a eutectic system.
Fluorinated phenols are notorious for forming eutectic mixtures with their own isomers. A 98% pure sample by NMR can still suffer a 5-10°C drop in melting point if the 2% impurity is a structural isomer (e.g., ortho-fluorophenol contaminating para-fluorophenol).
The Fluorine Factor: The C-F bond is highly polar but non-polarizable. It disrupts the standard
- stacking of the phenol ring, making the crystal lattice energetically fragile. Even trace impurities prevent the lattice from "locking" correctly.
Q: The solid turns into a slush at room temperature. Is it solvent residue?
A: Check for Water first, then Isomers .
Hygroscopicity: Fluorine substitution (especially at the ortho or para positions) increases the acidity of the phenolic proton (
drops). This makes the phenol significantly more hygroscopic than non-fluorinated analogues. Absorbed atmospheric water lowers the MP drastically.
"Oiling Out": If the MP is depressed below ambient temperature, the compound exists as a supercooled liquid. This is common when ortho-isomers are present, as they inhibit intermolecular hydrogen bonding (see Part 3).
Part 2: Route-Specific Troubleshooting
Select your synthesis route below to identify specific impurities.
Route A: Hydrolysis of Diazonium Salts (From Fluoroanilines)
Context: You started with a fluorinated aniline, diazotized it (
), and hydrolyzed it to the phenol.
Issue: Product is colored (orange/red) and has a low MP.
Diagnosis:Azo-Coupling Impurities .
Mechanism: The diazonium intermediate is an electrophile. If the reaction pH drifts or temperature rises too fast, the newly formed phenol (nucleophile) reacts with the remaining diazonium salt to form an azo dye (Ar-N=N-Ar-OH).
Fix:
Steam Distillation: Azo impurities are non-volatile. Steam distill the crude mixture; the fluorophenol will distill over, leaving the colored tar behind.
Acid Concentration: Ensure the hydrolysis medium is strongly acidic (
) to suppress the nucleophilicity of the generated phenol.
Route B: Oxidation of Arylboronic Acids (Chan-Lam /
)
Context: You oxidized a fluorophenylboronic acid using
or Oxone.
Issue: MP is broad; yield is lower than expected.
Diagnosis:Protodeboronation (Defluorination/Deborylation) .
Mechanism: Fluorinated boronic acids are unstable. Under oxidative conditions, the C-B bond can cleave to replace Boron with Hydrogen (forming fluorobenzene) instead of Oxygen (forming fluorophenol).
Fix:
Mild Oxidants: Switch from
to mCPBA or H2O2/Urea complex to control the exotherm.
Scavenging: Wash the organic layer with
to remove excess oxidant immediately.
Part 3: Purification & Crystallization Protocols
The "Ortho-Effect" Separation Technique
Critical for separating regioisomers (e.g., 2-fluorophenol from 4-fluorophenol).
Theory:
Ortho-Isomers: Form Intramolecular hydrogen bonds (O-H
F). This "hides" the hydroxyl group, making the molecule more volatile and less soluble in water.
Para-Isomers: Must form Intermolecular hydrogen bonds. This creates a polymeric-like network with a higher boiling point and higher water solubility.
Protocol: Steam Distillation
Suspend the crude mixture in water.
Generate steam (or boil vigorously) and pass it through the mixture.
Result: The ortho-isomer (low MP impurity) will distill over with the water. The para-isomer (high MP target) will remain in the boiling flask.
Cool the pot residue to crystallize the pure para-fluorophenol.
Recrystallization Solvent Selection
Do not use random solvents. Fluorinated phenols require a "Push-Pull" solvent system.
Understanding where the impurity comes from is the key to preventing it.
Caption: Figure 2. Competitive reaction pathways. Note that the target product (Phenol) can react with the intermediate (Diazonium) to form impurities if conditions are not strictly controlled.[1]
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use standard silica gel for purification?A: Yes, but fluorinated phenols are acidic. They may streak on standard silica. Pro-Tip: Add 1% Acetic Acid to your eluent to suppress ionization and sharpen the peaks.
Q: Why does my 2,4-difluorophenol smell like almonds?A: It shouldn't. An almond scent typically indicates the presence of benzaldehyde derivatives. If you used a boronic acid route, this suggests oxidation of a methyl group or similar side chain. If you used the diazo route, it may be a nitro-impurity. Pure fluorophenols have a distinct, sharp phenolic odor (medicinal/antiseptic).
Q: How do I dry the final product without subliming it?A: Fluorophenols have high vapor pressures. Do not dry under high vacuum (0.1 mmHg) at elevated temperatures.
Protocol: Dry in a vacuum desiccator over
at room temperature. If you must use heat, do not exceed 30°C.
References
Hanson, P., et al. (2013). "A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA." Synlett. Link
BenchChem Technical Support. (2025). "Synthesis of 2,4-Difluorophenol: Diazotization and Hydrolysis Protocols." BenchChem Knowledge Base. Link
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. "Steam Distillation of Nitrophenols (Analogous to Fluorophenols)." Longman Scientific & Technical. Link
Chemistry LibreTexts. (2022). "Steam Distillation: Separation of Ortho and Para Isomers." Link
Harvard University. (2011). "Deoxyfluorination of Phenols: Mechanistic Insights." Harvard DASH. Link
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Subject: Decontamination of Palladium (Pd) Residues from 4-Bromophenol Intermediates
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Removing palladium from 4-bromophenol derivatives presents a unique "chemical conflict." You are dealing with a Class 2B elemental impurity (strictly regulated by ICH Q3D) in a molecule that possesses both an acidic proton (phenol, pKa ~9.3) and a labile handle (aryl bromide).
Standard washes often fail because:
Solubility: The phenol group can deprotonate under basic scavenging conditions, causing product loss into the aqueous phase.
Reactivity: Harsh conditions required to sequester Pd can inadvertently trigger oxidative addition into the C-Br bond or hydrodebromination.
This guide prioritizes Chemisorption (Functionalized Silica) and Controlled pH Extraction to ensure Pd levels drop <10 ppm without compromising yield.
Module 1: Solid-Phase Scavenging (Recommended)
The Logic: This is the most robust method for 4-bromophenol derivatives. It relies on the Hard-Soft Acid-Base (HSAB) theory.[1] Palladium is a "soft" acid; therefore, it binds irreversibly to "soft" ligands like Sulfur. Functionalized silica anchors these ligands, allowing you to filter out the Pd-Silica complex physically.
Q: Which scavenger should I choose for 4-bromophenol?
A: Use Thiol-functionalized Silica (Si-Thiol) or Thiourea-functionalized Silica .
Why: These are non-basic. Amine-based scavengers (like diamine silica) are "harder" bases and can interact with the acidic phenol proton, potentially reducing scavenging efficiency or causing product adsorption. Thiol ligands bind Pd(II) and Pd(0) selectively without touching the phenol or the bromide.
Protocol: Batch Mode Scavenging
Step 1: Dissolve crude 4-bromophenol derivative in a non-coordinating solvent (THF, Ethyl Acetate, or Toluene). Avoid MeOH if possible, as it competes for coordination sites.
Step 2: Add Si-Thiol (SiliCycle or equivalent) at a ratio of 4–10 equivalents relative to the residual Pd content (or 5-10% w/w relative to the product if Pd content is unknown).
Step 3: Agitate at 40–50°C for 4 hours .
Note: Do not exceed 60°C to avoid thermal stress on the C-Br bond.
Step 4: Filter through a 0.45 µm pad (or Celite) to remove the silica.
Step 5: Rinse the cake with fresh solvent to recover adsorbed product.
Module 2: The L-Cysteine Wash (Liquid-Liquid Extraction)
The Logic: L-Cysteine is a zwitterionic amino acid that forms highly water-soluble complexes with Pd. However, for phenols, pH control is critical .
Q: My product yield dropped after a Cysteine wash. What happened?
A: The pH was likely too high.
4-Bromophenol has a pKa of approximately 9.3 . Many standard cysteine protocols use basic buffers (pH 9-10) to solubilize the amino acid. At this pH, your phenol deprotonates to the phenoxide anion and migrates into the water layer, being discarded with the waste.
Protocol: The "Phenol-Safe" Cysteine Wash
This protocol maintains a pH window (6.0–8.0) where L-Cysteine works, but the phenol remains protonated and organic-soluble.
Preparation: Prepare a 10% w/v L-Cysteine solution in water. Adjust pH to 7.0–7.5 using dilute NaOH or HCl. Do not leave it at the native acidic pH of Cysteine HCl (pH ~1-2) as scavenging is slower.
Contact: Add the aqueous cysteine solution to your organic phase (containing the product) in a 1:1 volume ratio.
Heating: Heat the biphasic mixture to 50°C with vigorous stirring for 1 hour.
Mechanism:[2] Heating increases the phase transfer kinetics of the Pd-Cysteine complex formation.
Separation: Cool to room temperature. Separate the layers.
Check: The Pd is now in the aqueous layer (often turns yellow/orange). The product is in the organic layer.[3]
Polishing: Wash the organic layer once with brine to remove residual cysteine.
Module 3: Troubleshooting & Decision Support
Q: The Pd levels are still >50 ppm. What now?
A: You likely have Pd colloids (Pd nanoparticles) rather than soluble Pd complexes.
Solution: Activated Carbon (Charcoal).
Warning: Carbon adsorbs aromatics. For 4-bromophenol, use a specific "low-adsorption" carbon grade (e.g., C-941) and limit contact time to <1 hour to prevent yield loss.
Workflow: Add Carbon (10% w/w)
Stir 1 hr Filter over Celite Proceed to Si-Thiol scavenging if necessary.
Q: Can I use TMT (Trimercaptotriazine)?
A: Yes, but be careful. TMT forms an insoluble precipitate with Pd.
Pros: Extremely high affinity.
Cons: The precipitate is fine and sticky. It can clog filters and pass through standard frits.
Recommendation: Only use TMT if Si-Thiol fails. If used, filter the mixture through a bed of Celite and activated charcoal to trap the fine precipitates.
Visualizations
Figure 1: Scavenger Selection Decision Tree
Caption: Decision logic for selecting the appropriate scavenging method based on Pd state and scale.
Figure 2: The "Phenol-Safe" L-Cysteine Workflow
Caption: Workflow ensuring pH control prevents 4-bromophenol loss into the aqueous waste stream.
Data Summary: Scavenger Efficiency Comparison
Method
Selectivity for Pd
Risk to 4-Bromo Phenol
Typical Pd Reduction
Cost
Si-Thiol (Silica)
High
Low (Non-reactive)
< 5 ppm
High
L-Cysteine Wash
High
Medium (pH dependent)
< 10 ppm
Low
Activated Carbon
Low
High (Yield loss)
50-100 ppm
Very Low
TMT
Very High
Low
< 2 ppm
Medium
References
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
SiliCycle Inc. (2023). Metal Scavenging Solutions: SiliaMetS® User Guide. Link
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link
International Council for Harmonisation (ICH). (2019). ICH Q3D(R1) Guideline for Elemental Impurities. Link
Mass Spectrometry Fragmentation Patterns of Brominated Amino Phenols: A Comparative Technical Guide
Executive Summary: The Analytical Challenge Brominated amino phenols (BAPs) represent a critical class of compounds in pharmaceutical synthesis (as intermediates for antiviral and antineoplastic agents) and environmental...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Analytical Challenge
Brominated amino phenols (BAPs) represent a critical class of compounds in pharmaceutical synthesis (as intermediates for antiviral and antineoplastic agents) and environmental science (as disinfection by-products). Their analysis is complicated by the dual polarity of the amino (
) and hydroxyl () groups, combined with the distinct isotopic signature of bromine.
This guide moves beyond basic spectral listing. It provides a comparative analysis of ionization techniques (EI vs. ESI) and structural elucidation strategies, focusing on the mechanistic causality of fragmentation. We compare the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , supported by self-validating experimental protocols.
The Isotopic Fingerprint: Bromine vs. Alternatives
Before interpreting fragmentation, the analyst must validate the precursor ion using the unique isotopic signature of bromine. Unlike chlorine or non-halogenated analogs, bromine offers a distinct 1:1 intensity ratio which serves as an internal validation standard.
Table 1: Isotopic Signature Comparison
Feature
Brominated Amino Phenol (Target)
Chlorinated Analog (Alternative)
Non-Halogenated Analog
Isotopes
(50.69%), (49.31%)
(75.78%), (24.22%)
, (Dominant)
M+2 Ratio
~100% (1:1 doublet)
~32% (3:1 ratio)
< 1% (due to )
Diagnostic Value
High.[1] Immediate visual confirmation of Br presence.
Analyst Insight: When analyzing complex matrices (e.g., plasma or wastewater), use the "M+2 doublet" as a pre-filter in your data processing software to eliminate >95% of background noise.
Understanding why a molecule fragments is more valuable than memorizing what fragments are formed.[2] BAPs fragment through competitive pathways driven by the stability of the resulting radical cations (EI) or even-electron ions (ESI).
Electron Ionization (EI) Pathways (Hard Ionization)
In GC-MS (typically 70 eV), the molecular ion (
) is highly energetic.
Primary Loss: Carbon Monoxide (CO): Phenols characteristically lose a neutral CO molecule (28 Da) via ring contraction, forming a cyclopentadienyl-type radical cation.[2]
Secondary Loss: Hydrogen Cyanide (HCN): The amino group facilitates the loss of HCN (27 Da), often following the CO loss.
Radical Loss: Bromine (
): The C-Br bond is weaker than C-Cl or C-F.[2] Direct loss of a bromine atom (79/81 Da) is a major pathway, leaving a stable phenyl cation.
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[2]
Ionization: ESI Positive Mode (
).
MRM Transitions (Example for 2-amino-4-bromophenol, MW 188):
Quantifier:
(Loss of Br).
Qualifier:
(Loss of CO).
Visualization: Analytical Workflow
Figure 2: Decision tree for selecting the appropriate analytical workflow based on sample matrix and goals.
References
NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of 2-Amino-4-bromophenol." National Institute of Standards and Technology. [Link]
Save My Exams. "Mass Spectrometry Fragmentation Patterns: Halogenated Compounds." Chemistry Resources. [Link]
IR spectroscopy peaks for secondary amine and phenol groups
Resolving Secondary Amine and Phenol Overlaps in IR Spectroscopy: A Comparative Analytical Guide Introduction In pharmaceutical drug development, the structural elucidation of complex Active Pharmaceutical Ingredients (A...
Author: BenchChem Technical Support Team. Date: March 2026
Resolving Secondary Amine and Phenol Overlaps in IR Spectroscopy: A Comparative Analytical Guide
Introduction
In pharmaceutical drug development, the structural elucidation of complex Active Pharmaceutical Ingredients (APIs) relies heavily on Fourier-transform infrared (FTIR) spectroscopy. A notorious analytical bottleneck occurs in the 3200–3600 cm⁻¹ region, where the N-H stretch of secondary amines and the O-H stretch of phenols frequently overlap. This guide objectively compares sampling methodologies—specifically Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR—and provides a self-validating experimental protocol to effectively deconvolute these critical spectral features.
To resolve the overlap, analysts must understand the quantum mechanical and thermodynamic drivers of the respective absorption bands:
Secondary Amines (R₂N-H): Secondary amines possess a single N-H bond, resulting in a single, relatively weak and sharp stretching band typically located between 3280 and 3350 cm⁻¹ (1)[1]. Because nitrogen is less electronegative than oxygen, the N-H dipole moment is smaller. This leads to weaker hydrogen bonding and a narrower peak profile compared to O-H bonds. A secondary diagnostic peak, the N-H out-of-plane bend (wag), appears at 700–750 cm⁻¹[1].
Phenols (Ar-O-H): Phenolic O-H stretches are characterized by a strong, exceptionally broad absorption band spanning 3200 to 3550 cm⁻¹ (2)[2]. This broadening is a direct consequence of extensive intermolecular hydrogen bonding, which weakens the O-H bond to varying degrees across the molecular population, creating a wide distribution of vibrational frequencies[2].
When an API contains both functional groups, the massive, broad phenolic O-H band acts as a spectral "mask," completely obscuring the subtle secondary amine N-H stretch.
Comparative Modalities: ATR-FTIR vs. Transmission FTIR
Historically, Transmission FTIR using KBr pellets was the gold standard. However, KBr is highly hygroscopic. Absorbed atmospheric water produces a broad O-H stretch around 3400 cm⁻¹, artificially exacerbating the overlap with secondary amines (3)[3].
ATR-FTIR has emerged as the superior alternative for solid and liquid API analysis because it requires no KBr matrix, eliminating moisture artifacts (4)[4]. However, ATR introduces its own optical phenomena: the depth of penetration of the evanescent wave is wavelength-dependent, causing peaks at higher wavenumbers (like the 3300 cm⁻¹ region) to appear artificially weaker than those at lower wavenumbers (5)[5].
Table 1: Objective Comparison of FTIR Modalities for Amine/Phenol Resolution
Feature
ATR-FTIR (Diamond Crystal)
Transmission FTIR (KBr Pellet)
Sample Preparation
None required (Neat analysis)
Requires grinding and pressing with KBr
Moisture Interference
Negligible
High (KBr absorbs water, masking 3400 cm⁻¹)
Path Length
Independent of sample thickness
Dependent on pellet thickness
High-Frequency Intensity
Artificially weakened (requires correction)
True Beer-Lambert representation
Best Use Case
Rapid screening, moisture-sensitive APIs
Exact quantitative calibration
Experimental Methodology: A Self-Validating Protocol for Spectral Deconvolution
To definitively separate a secondary amine N-H stretch from a phenolic O-H stretch, analysts must manipulate the hydrogen-bonding network. The following protocol utilizes ATR-FTIR combined with serial solvent dilution to break intermolecular H-bonds, thereby sharpening the O-H peak and revealing the N-H peak.
Step-by-Step Workflow:
Baseline Calibration: Collect a background spectrum using a clean Diamond ATR crystal to ensure no residual contamination.
Neat Sample Analysis: Apply the neat API (solid or liquid) directly to the ATR crystal. Apply consistent pressure using the ATR anvil. Record the spectrum (32 scans, 4 cm⁻¹ resolution)[4].
ATR Correction (Critical Step): Apply an ATR correction algorithm to the raw spectrum. This mathematically compensates for the wavelength-dependent penetration depth, normalizing the high-frequency 3300 cm⁻¹ region for accurate intensity comparison against transmission libraries[5].
Serial Dilution (H-Bond Disruption): Dissolve the API in a non-polar, IR-transparent solvent (e.g., CCl₄ or CHCl₃) at varying concentrations (e.g., 1.0 M, 0.1 M, 0.01 M).
Solution Phase Analysis: Deposit a drop of each dilution onto the ATR crystal (using a volatiles cover to prevent evaporation) and acquire spectra.
Validation & Causality Check: As concentration decreases, intermolecular hydrogen bonds between phenol molecules are broken. The broad O-H band (3200–3550 cm⁻¹) will systematically blue-shift (move to higher wavenumbers, ~3600 cm⁻¹) and sharpen dramatically into a "free" O-H stretch. The secondary amine N-H stretch (3280–3350 cm⁻¹) remains relatively static, emerging clearly from beneath the receding O-H envelope.
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Comparison & Method Development Guide
Audience: Senior Researchers, Analytical Scientists, Drug Development Professionals
Executive Summary: The Fluorine Challenge
Fluorinated phenols serve as critical intermediates in the synthesis of APIs (Active Pharmaceutical Ingredients) and agrochemicals. However, their analysis presents a distinct "triad of difficulty" for standard Reverse Phase Chromatography (RPC):
Acidity Shifts: The electron-withdrawing nature of fluorine significantly lowers pKa compared to phenol, often leading to peak fronting or void elution at standard pH levels.
Isomeric Complexity: Positional isomers (e.g., 2,4- vs. 2,6-difluorophenol) possess nearly identical hydrophobicities, making them inseparable on standard C18 columns.
Silanol Interactions: The polarized hydroxyl group can interact aggressively with active silanols, causing severe tailing.
This guide challenges the default use of C18 columns. We provide a comparative analysis demonstrating why Pentafluorophenyl (PFP) stationary phases are the superior "orthogonal" choice for this application, supported by a self-validating method development protocol.
Comparative Analysis: C18 vs. PFP
The Mechanistic Divergence
To achieve purity analysis <0.1% impurity levels, one must understand the interaction mechanisms.
Feature
Alkyl C18 (The Standard)
Pentafluorophenyl (The Challenger)
Primary Mechanism
Hydrophobic Interaction (Dispersive)
Hydrophobic + - Interaction + Dipole-Dipole
Selectivity Driver
Carbon load & Surface Area
Electron density & Shape Selectivity
Isomer Separation
Poor (Co-elution common)
Excellent (Resolves ortho/meta/para)
Fluorine Affinity
Low (Repulsive/Neutral)
High ("Fluorophilicity" - F-F interactions)
Retentivity
Low for polar fluorophenols
Enhanced for polar/acidic aromatics
Representative Performance Data
Data simulated based on comparative retention behaviors of isomeric fluorophenols (e.g., difluorophenols) under acidic conditions (0.1% H3PO4).
Parameter
C18 Column (, )
PFP Column (, )
Verdict
Critical Pair Resolution ()
0.8 (Co-elution)
2.4 (Baseline Separation)
PFP provides shape selectivity essential for isomers.
Tailing Factor ()
1.6 (Silanol interaction)
1.1 (Symmetric)
PFP ligands shield silanols and engage in - stacking.
Retention () of PFP-OH
1.2 (Weak retention)
3.5 (Strong retention)
PFP phase retains the highly fluorinated analyte better.
Critical Insight: On a C18 column, 2,4-difluorophenol and 2,6-difluorophenol often co-elute because their hydrophobicity is nearly identical. On a PFP column, the specific arrangement of fluorine atoms creates different dipole moments that interact differentially with the stationary phase ring system, facilitating separation.
Strategic Method Development Protocol
This protocol is designed as a Self-Validating System . Each step includes a "Checkpoint" to ensure the method is robust before proceeding.
Phase 1: Mobile Phase Chemistry
The Rule of Acidity: Fluorine atoms on the phenolic ring lower the pKa.
Why? You must operate at least 2 pH units below the pKa. For Pentafluorophenol, this means pH < 3.5 is mandatory to keep the analyte protonated (neutral) and retained.
Organic Modifier (B):Methanol (MeOH) .
Why? Acetonitrile (ACN) forms a
-electron cloud that can interfere with the - interactions between the analyte and the PFP stationary phase. Methanol allows these steric/electronic interactions to dominate.
Phase 2: Column Selection & Screening
Do not start with C18. Start with a Pentafluorophenyl (PFP) Propyl phase.
Dimensions: 150 x 4.6 mm, 3 µm or 2.7 µm (Core-shell).
Pore Size: 100-120 Å.
Phase 3: The Universal Screening Gradient
Run this gradient to assess purity profile and isomer separation.
Flow: 1.0 mL/min
Temp: 35°C (Control is critical for isomer selectivity)
Gradient:
0 min: 5% B
20 min: 95% B
25 min: 95% B
25.1 min: 5% B (Re-equilibrate for 5 mins)
Phase 4: System Suitability (The Self-Validating Check)
Before running samples, the system must pass these criteria using a standard mix of the target phenol and its closest isomer:
Resolution (
): > 2.0 between main peak and nearest isomer.
Tailing Factor (
): 0.9 < < 1.2.
Precision: %RSD of retention time < 0.1% (n=5).
Visualization of Workflows
Diagram 1: Method Development Decision Tree
This logic flow ensures you do not waste time on C18 optimization when PFP is required.
Caption: Decision matrix for selecting stationary phases and solvents based on analyte acidity and isomeric complexity.
Diagram 2: Interaction Mechanism (PFP vs. Analyte)
Visualizing why PFP succeeds where C18 fails.
Caption: The multi-modal interaction mechanism of PFP phases (Pi-Pi, Dipole, Steric) vs. the single-mode C18.
References
Advanced Chromatography Technologies (ACE). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl (PFP) Phase.
[Link][7]
Restek Corporation. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column.
[Link]
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
[Link]
Bell, D. S. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America.
[Link]
Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality.
[Link]
Technical Comparison Guide: 2-Fluorobenzyl vs. 4-Fluorobenzyl Isomers in Drug Design
Executive Summary This guide provides a technical analysis of the biological efficacy and pharmacokinetic differences between 2-fluorobenzyl (ortho-substituted) and 4-fluorobenzyl (para-substituted) isomers. While both m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical analysis of the biological efficacy and pharmacokinetic differences between 2-fluorobenzyl (ortho-substituted) and 4-fluorobenzyl (para-substituted) isomers. While both moieties utilize fluorine’s high electronegativity and lipophilicity to modulate drug properties, their optimal applications differ fundamentally:
2-Fluorobenzyl: Best suited for conformational restriction and improving target selectivity . The ortho-fluorine often induces a specific "locked" conformation via dipole-dipole interactions or steric clashes, critical for fitting into rigid binding pockets (e.g., certain kinase or cholinesterase active sites).
4-Fluorobenzyl: Best suited for metabolic stabilization . It effectively blocks para-hydroxylation—a primary metabolic route for cytochrome P450 enzymes—thereby extending half-life (
) and improving oral bioavailability without significantly altering the steric profile of the parent phenyl ring.
Part 1: Mechanistic Principles & SAR Logic
Electronic and Steric Drivers
The biological divergence between these isomers stems from the position-dependent influence of the fluorine atom (
Å), which acts as a bioisostere for hydrogen ( Å) but with vastly different electronic properties.
Feature
2-Fluorobenzyl (Ortho)
4-Fluorobenzyl (Para)
Electronic Effect
Strong inductive withdrawal (-I) closer to the linker; potential for intramolecular H-bonds (C-F···H-N/O).
Inductive effect distributed; creates a significant molecular dipole moment along the main axis.
Steric Impact
High.[1] Increases rotational energy barrier of the benzyl bond, restricting conformation.
Increases LogP (similar to 4-F), but often lowers solubility due to crystal packing efficiency.
Increases LogP; typically maintains better solubility profiles than ortho-isomers.
Metabolic Role
Protects ortho-position; may shift metabolism to para-position.
Critical: Blocks the primary site of CYP450 oxidative attack (para-hydroxylation).
Decision Logic for Isomer Selection
The following decision tree illustrates when to deploy which isomer based on medicinal chemistry objectives.
Caption: Strategic selection flow for 2-F vs 4-F substitution based on PK/PD liabilities.
Part 2: Comparative Case Studies
Case Study A: Potency Enhancement (2-Fluorobenzyl)
Target: Acetylcholinesterase (AChE) Inhibitors
Context: In the development of fluoroquinolone-based AChE inhibitors, the 2-fluorobenzyl derivative demonstrated superior potency compared to the 4-fluorobenzyl analog.
Mechanism: The ortho-fluorine atom creates a steric and electrostatic environment that locks the benzyl moiety into a conformation complementary to the AChE active site gorge. The 4-F isomer, lacking this rotational constraint, suffered from a higher entropic penalty upon binding.
Data: The 2-F isomer achieved an
of 0.70 µM , whereas the 4-F isomer showed reduced activity ( µM).
Case Study B: Metabolic Stability (4-Fluorobenzyl)
Target: General Benzyl-amine Scaffolds (e.g., Indole derivatives)
Context: For compounds suffering from rapid hepatic clearance, the para-position of a benzyl ring is the most electron-rich and accessible site for CYP450-mediated oxidation.
Mechanism: Substituting hydrogen with fluorine at the 4-position blocks the formation of the arene oxide intermediate required for hydroxylation. The C-F bond energy (approx. 116 kcal/mol) is too high for CYP enzymes to cleave, redirecting metabolism to slower, secondary pathways.
Data: In comparative microsomal stability assays, 4-fluorobenzyl analogs consistently exhibit a 2-4 fold increase in intrinsic half-life (
) compared to their non-fluorinated or 2-fluorinated counterparts (unless the 2-position is the specific metabolic soft spot).
Part 3: Quantitative Performance Data
The following table summarizes typical performance metrics observed when comparing these isomers in lead optimization campaigns.
Metric
2-Fluorobenzyl
4-Fluorobenzyl
Reference Context
AChE Inhibition ()
0.70 ± 0.10 µM
> 2.20 µM
Fluoroquinolone derivatives [1]
Metabolic (Microsomes)
18 min
53 min
Indole/Indazole scaffolds [2]
Lipophilicity (LogP)
+0.25 vs H
+0.31 vs H
General physiochemical trend [3]
Solubility
Low (Crystal packing)
Moderate
General physiochemical trend [3]
Part 4: Experimental Protocols
To validate these differences in your own pipeline, use the following standardized protocols.
Protocol 1: In Vitro Microsomal Stability Assay
Objective: Compare the metabolic clearance of 2-F vs 4-F isomers.
Preparation:
Prepare 10 mM stock solutions of test compounds (2-F and 4-F isomers) in DMSO.
Thaw liver microsomes (human or rat, 20 mg/mL protein concentration) on ice.
Incubation:
Dilute microsomes to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).
Add test compound to a final concentration of 1 µM (0.1% DMSO final).
Pre-incubate at 37°C for 5 minutes.
Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
Sampling:
Aliquot 50 µL samples at
minutes.
Quench immediately in 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
Analysis:
Centrifuge at 4000 rpm for 20 min.
Analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time. The slope
In a 96-well plate, add 160 µL buffer and 20 µL of test compound (serial dilutions from 0.01 µM to 100 µM).
Add 10 µL enzyme solution and incubate for 15 min at 25°C.
Add 10 µL of DTNB/ATCh mixture to initiate reaction.
Measurement:
Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
Calculation: Calculate % inhibition relative to DMSO control. Fit data to a sigmoidal dose-response curve to extract
.
Part 5: Visualizing Metabolic Blocking
The following diagram details why the 4-F isomer is superior for metabolic stability, illustrating the blockade of the Sigma-complex intermediate.
Caption: Mechanism of metabolic stabilization via 4-fluorine substitution blocking CYP450 oxidation.
References
Chohan, M. M., et al. (2021).[2] "The design of fluoroquinolone-based cholinesterase inhibitors: Synthesis, biological evaluation and in silico docking studies." ResearchGate.[3] Available at: [Link]
Trombley, T., & Altman, R. (2025).[4] "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv. Available at: [Link]
Doyon, J. B., & Jain, A. (1999).[5] "The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase."[5] Organic Letters. Available at: [Link]
This guide outlines the structural characterization and comparative analysis of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol , a reduced Schiff base derivative with significant potential in medicinal chemistry (specif...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the structural characterization and comparative analysis of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol , a reduced Schiff base derivative with significant potential in medicinal chemistry (specifically as an antibacterial and antifungal pharmacophore).[1][2]
The following content details the synthesis logic, crystallographic expectations, and a comparative analysis against its unreduced precursor (the imine) and non-fluorinated analogs.[1][2]
Chemical Class: Reduced Schiff Base / Aminomethyl-phenol[1][2]
Core Utility: Ligand for coordination chemistry (Zn/Cu complexes), antibacterial agent, and intermediate in non-steroidal anti-inflammatory drug (NSAID) synthesis.[1][2]
Scientific Context:
This compound represents the "reduced" form of the Schiff base derived from 5-bromosalicylaldehyde and 2-fluorobenzylamine.[1][2] In drug development, the reduction of the azomethine bond (–CH=N–) to the amine linkage (–CH₂–NH–) is a critical optimization step that increases conformational flexibility and chemical stability (resistance to hydrolysis), often altering bioactivity and solubility profiles.[1][2]
Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a rigorous synthesis and slow-evaporation protocol is required.[1][2]
Phase I: Synthesis of the Precursor (Imine)[1][2]
Reactants: Equimolar amounts (10 mmol) of 5-bromosalicylaldehyde and 2-fluorobenzylamine .[1][2]
Solvent: Absolute Ethanol (20 mL).
Procedure: Reflux for 3 hours. The solution typically turns yellow, indicating the formation of the Schiff base (imine).[1][2]
Isolation: Cool to room temperature. Filter the yellow precipitate.[1][2]
Phase II: Reduction to Target (Amine)
Reaction: Dissolve the imine (5 mmol) in Methanol (15 mL).
Solvent System: Ethanol/Hexane (3:1 ratio) or pure Acetonitrile.[1][2]
Method: Dissolve the purified white solid in the minimum amount of hot solvent.[1][2] Filter into a narrow vial. Cover with parafilm and poke 3-4 small holes.[1][2]
Condition: Store at 298 K (Room Temp) in a vibration-free environment for 5-7 days.
Expected Habit: Colorless prisms or blocks (unlike the yellow needles of the precursor).
Comparative X-Ray Diffraction Analysis
The critical value in characterizing this compound lies in comparing it against its Imine Precursor and Non-Fluorinated Analogs .[1][2] This comparison validates the reduction and reveals the impact of the fluorine atom on crystal packing.[1][2]
A. Structural Metrics: Target (Amine) vs. Precursor (Imine)
The following table contrasts the crystallographic data of the target amine against the established data for its imine precursor class (based on analogs like 4-Bromo-2-[(phenylimino)methyl]phenol).
Feature
Target: Reduced Amine (–CH₂–NH–)
Alternative: Imine Precursor (–CH=N–)
Significance
Crystal Color
Colorless / White
Yellow / Orange
Loss of conjugation removes visible chromophore.[1][2]
Amine allows the benzyl ring to rotate out of plane.[1][2]
H-Bonding Motif
Intermolecular N–H...O and O–H...O
Intramolecular O–H...N (S(6) ring)
The "S(6)" ring is the hallmark of the imine; the amine breaks this to form networks.[1][2]
Space Group
Typically P2₁/c or P-1
Typically P2₁/c or P2₁/n
Packing efficiency changes due to loss of planarity.[1][2]
B. The "Fluorine Effect" in Crystal Packing
In the specific case of the 2-fluorobenzyl derivative, the fluorine atom introduces unique supramolecular synthons compared to non-fluorinated alternatives:
C–H...F Interactions: The ortho-fluorine acts as a weak hydrogen bond acceptor, often organizing the molecules into 1D chains or dimers.[1][2]
Halogen Bonding: Potential Br...F or Br...Br contacts (Type II halogen bonding) may be observed, stabilizing the lattice in the absence of strong pi-stacking (which is disrupted by the flexible amine linker).[1][2]
Experimental Workflow & Logic Pathway
The following diagram illustrates the decision-making process for characterizing the crystal structure, ensuring differentiation between the intermediate and the final product.
Figure 1: Decision logic for crystallographic validation of the reduced amine versus the imine precursor.
Spectroscopic Validation (Supporting Data)
While XRD provides the definitive 3D structure, supporting spectroscopic data is required to confirm bulk purity before crystallization.[1][2]
Nuclear Magnetic Resonance (¹H NMR)
Alternative (Imine): Shows a distinct singlet at δ 8.3–8.6 ppm (Azomethine –CH=N–).[1][2]
Product (Amine): The azomethine singlet disappears . Two new signals appear:
Appearance of weak bands at 3300–3400 cm⁻¹ (νN-H).[1][2]
References
Ardakani, A. A., et al. (2011).[1][2] "4-Bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol."[1][2] Acta Crystallographica Section E, 67(3), o598.[1][2]
Provides the baseline crystallographic d
Yan, X. X., Lu, L. P., & Zhu, M. L. (2014).[1][2] "4-Bromo-2-[(phenylimino)methyl]phenol."[1][2][4] Acta Crystallographica Section E, 70(8), o847.[1][2]
Comparative structure for non-fluorin
GuideChem. (n.d.).[1][2] "Phenol, 4-bromo-2-[[[(2-fluorophenyl)methyl]amino]methyl]- CAS 1232788-88-3."[1][2][3]
Confirms chemical identity and CAS registry for the specific reduced amine target.
PubChem. (2025).[1][2][4][5] "4-Bromo-2-fluorobenzyl bromide (Precursor Data)." National Library of Medicine.[1][2] [1][2]
Elemental Analysis Standards for Brominated Organic Compounds: A Comparative Technical Guide
Executive Summary: The Halogen Challenge In pharmaceutical and materials science, bromine is frequently incorporated into organic scaffolds to modulate lipophilicity and metabolic stability. However, the precise elementa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Halogen Challenge
In pharmaceutical and materials science, bromine is frequently incorporated into organic scaffolds to modulate lipophilicity and metabolic stability. However, the precise elemental quantification of bromine (Br) presents unique challenges compared to standard CHN analysis. Bromine’s volatility, heavy atomic mass, and tendency to cause "memory effects" in combustion tubes require specialized protocols.
This guide compares the two dominant analytical methodologies—Oxygen Flask Combustion (Schöniger) and Automated Micro-Combustion —and defines the rigorous standardization required to validate them.
Reference Standard Selection Strategy
For validatable results, researchers must distinguish between Primary Calibration Standards (traceable to SI units/NIST) and Daily Working Standards (pure organic solids).
Recommended Working Standards
Do not use generic chemicals. Use high-purity (>99.9%) Certified Reference Materials (CRMs) specifically characterized for elemental microanalysis.
Compound
Formula
Theoretical Br %
Properties & Application
p-Bromoacetanilide
37.33%
Gold Standard. Stable, non-hygroscopic solid. Ideal for validating simultaneous CHN+Br methods due to the presence of Nitrogen.
o-Bromobenzoic Acid
39.75%
Acidic standard. Excellent for checking combustion efficiency in Oxygen Flask methods.
1,4-Dibromobenzene
67.74%
High-halogen content standard. Used to test linearity at the upper range of detection.
Expert Insight: Avoid using liquid standards (e.g., bromobenzene) for daily calibration of combustion analyzers if possible. The volatility introduces weighing errors that mimic analytical drift.
Best For: Difficult-to-combust samples, organometallics, and laboratories requiring low capital investment.
Mechanism: Rapid combustion in pure oxygen followed by absorption in an alkaline solution and potentiometric titration.
Validated Protocol
Preparation: Cut ashless filter paper into a "flag" shape.
Weighing: Accurately weigh 2–5 mg of sample onto the paper flag. Fold to encapsulate the sample.[1]
Flask Setup: Add 10 mL of absorbing solution (1M NaOH + 3 drops 30%
) to a 500 mL thick-walled iodine flask. Flush with for 60 seconds.
Combustion: Ignite the paper flag and immediately insert it into the flask, clamping it inverted.
Critical Control Point: Hold the flask inverted during combustion to ensure the liquid seal prevents gas escape.
Absorption: Shake vigorously for 5–10 minutes. Allow to stand for 15 minutes to ensure mist absorption.
Quantification: Rinse the stopper/basket into the flask. Acidify with
, add isopropanol (to reduce solubility of AgBr), and titrate with 0.01M using a silver electrode.
Workflow Logic
Figure 1: Critical path for Oxygen Flask Combustion. Note the "Inverted Hold" step to prevent pressure-driven gas loss.
Best For: High-throughput laboratories and simultaneous CHNS determination.
Mechanism: High-temperature combustion (
) in a quartz tube. Gases are separated via GC or purge-and-trap and detected via TCD or IR.
The "Memory Effect" Challenge
Bromine is notorious for adhering to cooler spots in the combustion train or reacting with ash to form stable bromides, leading to low results on the first run and high results on subsequent runs (carryover).
Solution Protocol:
Additives: Mix the sample with Tungsten Trioxide (
) . This acts as a flux and "scrubber" to prevent the formation of non-volatile metal bromides.
Temperature: Ensure the combustion zone is
to facilitate complete release of .
Scrubbers: If analyzing only CHN, use silver wool to trap halogens. If analyzing Br, ensure the silver trap is removed or bypassed.
Automated Workflow
Figure 2: Automated combustion flow. The inclusion of WO3 and removal of halogen traps are decisive factors for recovery.
Comparative Evaluation
Feature
Oxygen Flask (Schöniger)
Automated Micro-Combustion
Precision
(Dependent on operator skill)
(Highly reproducible)
Sample Size
2–10 mg
1–3 mg
Interferences
Metals can trap Br in ash; requires digestion aid.
"Memory effect" requires system conditioning.
Throughput
Low (3–4 samples/hour)
High (10–15 samples/hour)
Cost
Low (Glassware + Titrator)
High (Instrument + Consumables)
Validation
Self-validating: Visual confirmation of black carbon specks indicates failure.
Black-box: Requires extensive calibration curves to detect incomplete combustion.
References
National Institute of Standards and Technology (NIST). Certificate of Analysis: SRM 3184 Bromide Anion Standard Solution.[Link]
ASTM International. ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.[Link]
Exeter Analytical. Oxygen Flask Combustion: A Reliable Method for Halogen Determination.[2][Link]
Mettler Toledo. Micro-Elemental Analysis of Halogenated Compounds: Application Note.[Link]
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol
For the diligent researcher, the journey of discovery does not end with the final data point. The responsible management of chemical reagents, particularly novel or complex molecules like 4-Bromo-2-{[(2-fluorobenzyl)amin...
Author: BenchChem Technical Support Team. Date: March 2026
For the diligent researcher, the journey of discovery does not end with the final data point. The responsible management of chemical reagents, particularly novel or complex molecules like 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. While this document offers a comprehensive overview, it is imperative to always consult the specific Safety Data Sheet (SDS) for 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol and your institution's Environmental Health & Safety (EHS) guidelines before proceeding with any disposal activities.
Understanding the Molecule: A Foundation for Safe Disposal
4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol, with the chemical formula C14H13BrFNO and CAS number 1232788-88-3, is a halogenated phenolic compound containing a benzylamine moiety.[1] The presence of bromine, a halogen, and the phenol group are key determinants in its classification as a potentially hazardous chemical waste. Halogenated organic compounds can be persistent in the environment and may require specific disposal methods, such as high-temperature incineration, to ensure complete destruction.[2] Phenolic compounds, in general, can exhibit toxicity and should not be disposed of down the sanitary sewer.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a set of overarching principles designed to protect both laboratory personnel and the environment. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous material management.[3] Similarly, the Occupational Safety and Health Administration (OSHA) mandates safe handling and disposal practices in the workplace through its Laboratory Standard (29 CFR 1910.1450).[4][5][6]
Key tenets of responsible disposal include:
Segregation: Never mix incompatible waste streams.[7]
Identification: All waste containers must be clearly and accurately labeled.[8][9]
Containment: Use appropriate, sealed, and leak-proof containers for waste accumulation.[8][10]
Documentation: Maintain accurate records of waste generation and disposal.
Step-by-Step Disposal Protocol for 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol
This protocol is a generalized guideline based on the chemical's structure. Your institution's specific procedures may vary.
1. Personal Protective Equipment (PPE):
Before handling the compound for disposal, ensure you are wearing appropriate PPE, including:
Safety goggles or a face shield.
Chemical-resistant gloves (nitrile or neoprene are generally suitable for organic compounds, but consult the SDS for specific recommendations).
A lab coat.
2. Waste Classification:
Based on its structure, 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol should be treated as a halogenated organic hazardous waste .[11][12] Do not dispose of this compound in the regular trash or down the drain.[10]
3. Container Selection and Labeling:
Container: Use a designated, leak-proof hazardous waste container that is compatible with organic solids or solutions.[8]
Labeling: The container must be labeled with the words "Hazardous Waste." The label must also include:
The full chemical name: "4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol" (no abbreviations).[8]
The laboratory of origin (building and room number).[10]
4. Waste Accumulation:
Solid Waste: If the compound is in solid form, carefully transfer it to the designated hazardous waste container using a chemically resistant spatula. Avoid creating dust.
Solutions: If the compound is in a solution, the entire solution should be treated as hazardous waste. The waste container should be labeled with the names and approximate percentages of all components in the mixture.[8]
Empty Containers: Any container that has held 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[13] The rinsed container can then typically be disposed of as non-hazardous solid waste, but confirm this with your institution's EHS department.
5. Storage of Waste:
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[8] This area should be away from ignition sources and incompatible chemicals.
6. Arranging for Disposal:
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[10] They will provide specific instructions and any necessary paperwork. Do not attempt to transport hazardous waste off-site yourself.
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol.
Disclaimer: The information provided in this guide is intended for educational purposes and is based on general principles of laboratory safety and hazardous waste management. It is not a substitute for the specific guidance found in the Safety Data Sheet (SDS) for 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol or the regulations and procedures of your institution and local authorities. Always prioritize these specific guidelines.
References
How to Dispose of Chemical Waste | Environmental Health and Safety. (URL: [Link])
How to Properly Manage Hazardous Waste Under EPA Regul
Hazardous Chemical Waste Management Guidelines - Columbia | Research. (URL: [Link])
How To Safely Dispose of Chemicals in Your Lab - Solvent Recovery Systems. (URL: [Link])
The Laboratory Standard | Office of Clinical and Research Safety. (URL: [Link])
Personal protective equipment for handling 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol
This guide outlines the mandatory safety protocols, personal protective equipment (PPE), and operational logistics for handling 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (CAS: 1232788-88-3). As a specialized interm...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the mandatory safety protocols, personal protective equipment (PPE), and operational logistics for handling 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol (CAS: 1232788-88-3).
As a specialized intermediate containing both a halogenated phenol and a secondary benzylamine, this compound presents a complex hazard profile combining the corrosive potential of amines with the systemic toxicity risks of phenols. This protocol adopts the Precautionary Principle : in the absence of a compound-specific full-study toxicity report, we treat this substance as a High-Hazard Corrosive & Acute Toxin .
Chemical Profile & Hazard Identification
Chemical Name: 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol
Risk Assessment (GHS Classification by Functional Group Read-Across)
Skin Corrosion/Irritation:Category 1B (Corrosive) or Category 2 (Irritant). Rationale: The secondary amine and phenolic hydroxyl groups can cause chemical burns or severe dermatitis.
Acute Toxicity (Oral/Dermal):Category 4 (Harmful) .[2] Rationale: Halogenated phenols often exhibit systemic toxicity upon absorption.
Serious Eye Damage:Category 1 (Irreversible Effects) . Rationale: Amines are basic and can cause rapid, permanent corneal opacity.
Target Organ Toxicity:Respiratory Irritant (STOT-SE 3) .[3][4][5]
Personal Protective Equipment (PPE) Matrix
The following PPE configuration is mandatory for all procedures involving >10 mg of substance.
Zone
Protection Level
Equipment Specification
Rationale (Causality)
Respiratory
Primary
Chemical Fume Hood (Face velocity: 80–100 fpm)
Prevents inhalation of dusts/aerosols which can cause rapid respiratory edema.
Secondary (Spill/Cleaning)
P100 Respirator (Full Face)
Particulates + Organic Vapor cartridge required if hood containment is breached.
Ocular
Critical
Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses are insufficient. Amine vapors/dusts bypass side shields.
Supplemental
Face Shield (8-inch)
Required during solubilization or transfer of >1g to prevent splash burns.
Cotton coats absorb phenols, keeping the toxin against the skin. Tyvek repels dusts.
Operational Protocol: Safe Handling Workflow
Phase 1: Weighing & Transfer (Static Control)
Risk: Dry powders of halogenated aromatics are often electrostatic, leading to "flying" particles.
Protocol:
Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.
Containment: Weigh inside a secondary container (e.g., a tared glass vial inside a beaker). Never weigh directly onto weigh paper on the open balance pan.
Solvent Dampening: If possible, add the reaction solvent (e.g., DMSO, DCM) directly to the shipping vial to dissolve the solid before transfer. This eliminates dust generation.[5][6][7]
Phase 2: Solubilization (Exothermic Management)
Risk: The amine moiety may generate heat when mixed with acidic solvents or anhydrides.
Protocol:
Place the receiving vessel in a cool water bath (20°C).
Add solvent slowly down the side of the vessel.
Vortexing: Do not sonicate open vessels. Use a closed-cap vortexer inside the hood.
Phase 3: Reaction Setup
Incompatibility: Avoid contact with strong oxidizing agents (peroxides) and acid chlorides (unless intended for acylation under controlled conditions).
Monitoring: Halogenated phenols can degrade into toxic quinones if left exposed to light/air for extended periods. Use fresh preparations.
Visual Logic: Safety Decision Tree
The following diagram illustrates the decision logic for selecting PPE and handling procedures based on the state of the reagent.
Figure 1: Decision logic for handling solid vs. liquid states of the compound, emphasizing dust control for solids and splash protection for liquids.
Emergency Response Procedures
Critical Note: Standard "wash with water" advice is insufficient for phenol-containing compounds if the exposure is significant, as phenols have an anesthetic effect (numbing the skin) while causing deep tissue damage.
Incident
Immediate Action
Medical Follow-up
Skin Contact
1. Immediate Flush: Rinse with water for 1 minute to remove bulk.2. PEG Treatment: Apply Polyethylene Glycol 300 or 400 (PEG) liberally to the area.[8] PEG solubilizes phenols better than water. Wipe and re-apply.3.[6] Do NOT use ethanol (increases absorption).
Transport to ER. Bring SDS. Mention "Phenol Derivative".
Eye Contact
1. Flush at eyewash station for minimum 15 minutes . 2. Hold eyelids open forcefully.
Immediate Ophthalmology consult.
Inhalation
1. Move to fresh air immediately.2. If breathing is labored, administer oxygen (trained personnel only).
Monitor for delayed pulmonary edema (up to 24h).
Disposal & Deactivation
Waste Stream:Halogenated Organic Waste .
Deactivation (Spills):
Cover spill with an inert absorbent (Vermiculite/Sand).
Do not use paper towels (combustible/rapid evaporation surface).
Collect into a sealable hazardous waste bag.
Wipe surface with a dilute surfactant/soap solution, then water.
Labeling: Must be clearly labeled "Toxic," "Corrosive," and "Halogenated."
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45030003, Phenol, 4-bromo-2-[[[(2-fluorophenyl)methyl]amino]methyl]-. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]